molecular formula C14H13N3 B1620668 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 878437-60-6

3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline

カタログ番号: B1620668
CAS番号: 878437-60-6
分子量: 223.27 g/mol
InChIキー: WQRLDBJIXDSJHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 878437-60-6) is an aromatic heterocyclic compound with the molecular formula C₁₄H₁₃N₃ and a molecular weight of 223.27 g/mol . This aniline-substituted imidazo[1,2-a]pyridine derivative is a key chemical scaffold in pharmaceutical research, particularly in the exploration of new treatments for neglected tropical diseases. The compound has been identified as a promising hit series in phenotypic high-throughput screening for anti-leishmanial activity, specifically against the intracellular parasite Leishmania donovani , the causative agent of visceral leishmaniasis . Its mechanism of action is believed to involve interaction with specific molecular targets within the parasite, modulating their activity and leading to the observed antiparasitic effects in cell-based infection assays . The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, featured in several launched drugs, which underscores the potential of this compound as a versatile starting point for hit-to-lead optimization campaigns . Researchers value this compound for its modular structure and tunable electronic properties, which allow for extensive synthetic modification to establish structure-activity relationships (SAR) and improve both potency and selectivity . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is recommended to store the material in a dark place, under an inert atmosphere, and at room temperature .

特性

IUPAC Name

3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRLDBJIXDSJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377908
Record name 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878437-60-6
Record name 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific derivative, 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline, providing a comprehensive overview of its chemical structure, synthesis, and potential applications in drug discovery. The strategic placement of the aniline and methyl groups on the core imidazo[1,2-a]pyridine ring system presents unique opportunities for developing novel therapeutic agents. This document will delve into the synthetic pathways to access this molecule, its physicochemical properties, and the broader context of its potential biological significance, drawing upon the extensive research into related analogues.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine heterocyclic system is a fused bicyclic structure that has garnered significant attention from the scientific community for its versatile pharmacological profile. This scaffold is present in several commercially successful drugs, demonstrating its clinical relevance. Notable examples include Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia, and Alpidem, an anxiolytic.[2][3] The therapeutic utility of this class of compounds extends to a wide array of activities, including anticancer,[4] antiviral,[5] antibacterial,[6] and anti-inflammatory properties.[7]

The biological activity of imidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of substituents on the bicyclic ring. The 2- and 3-positions are particularly amenable to modification, allowing for the fine-tuning of pharmacological properties. The title compound, 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline, features a key aniline substituent at the 3-position, which can serve as a crucial pharmacophore or a handle for further chemical elaboration. The presence of a methyl group at the 8-position can also influence the molecule's steric and electronic properties, potentially impacting its interaction with biological targets.

This guide will provide a detailed exploration of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline, offering insights into its chemical synthesis and characterization, and discussing its potential as a valuable building block in the development of next-generation therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline is characterized by a central imidazo[1,2-a]pyridine core. An aniline group is attached at the 2-position of the imidazole ring, and a methyl group is substituted at the 8-position of the pyridine ring.

Below is a table summarizing the key physicochemical properties of this compound. It is important to note that while some of this data is predicted, it provides a valuable starting point for experimental design.

PropertyValueSource
Molecular FormulaC14H13N3[8]
Molecular Weight223.27 g/mol [6]
CAS Number878437-60-6[8]
SMILESNC1=CC=CC(C2=CN3C=CC=C(C)C3=N2)=C1[8]
Predicted XlogP2.7[9]

Note: Some values are predicted and should be confirmed experimentally.

The predicted XlogP value suggests that the compound has moderate lipophilicity, a property that is often crucial for oral bioavailability and cell membrane permeability in drug candidates.

Synthesis of the Imidazo[1,2-a]pyridine Scaffold: A General Overview

The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry, with numerous methodologies reported in the literature.[10] These methods often involve the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent. One of the most powerful and versatile methods for the synthesis of 3-substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[5][11]

The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[5] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or a Lewis acid like scandium triflate.[5] The key advantage of the GBB reaction is its atom economy and the ability to introduce diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring in a single step.

The general workflow for the GBB reaction is depicted in the diagram below:

GBB_Workflow cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_product Product 2-Aminopyridine 2-Aminopyridine One-Pot Reaction One-Pot Reaction 2-Aminopyridine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction 3-Substituted Imidazo[1,2-a]pyridine 3-Substituted Imidazo[1,2-a]pyridine One-Pot Reaction->3-Substituted Imidazo[1,2-a]pyridine Acid Catalyst Acid Catalyst Acid Catalyst->One-Pot Reaction

Caption: Generalized workflow of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Proposed Synthesis of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline

A potential synthetic pathway is outlined below:

Synthesis_Pathway 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Intermediate 2-(3-nitrophenyl)-8-methylimidazo[1,2-a]pyridine 2-Amino-3-methylpyridine->Intermediate Condensation alpha-Bromo-3-nitroacetophenone alpha-Bromo-3-nitroacetophenone alpha-Bromo-3-nitroacetophenone->Intermediate Product 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline Intermediate->Product Reduction (e.g., SnCl2/HCl)

Caption: A plausible synthetic route to the target compound.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 2-(3-nitrophenyl)-8-methylimidazo[1,2-a]pyridine.

    • To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add α-bromo-3-nitroacetophenone (1.0 eq).

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Reduction of the nitro group.

    • Dissolve the 2-(3-nitrophenyl)-8-methylimidazo[1,2-a]pyridine intermediate in a suitable solvent mixture, such as ethanol and concentrated hydrochloric acid.

    • Add a reducing agent, such as tin(II) chloride (SnCl2), in excess.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction, make it alkaline with a concentrated sodium hydroxide solution, and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the final product, 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline, by column chromatography or recrystallization.

Self-Validating System: The success of each step should be validated through standard analytical techniques. The purity of the intermediate and final product should be assessed by TLC and high-performance liquid chromatography (HPLC). The structural identity should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Characterization

A comprehensive structural characterization is paramount to confirm the identity and purity of the synthesized 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline. The following spectroscopic techniques are essential:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the unambiguous assignment of the structure.[1][3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretches of the aniline group and the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the compound.[5]

While specific spectral data for 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline were not found in the initial searches, related compounds have been extensively characterized, providing a basis for expected spectral features.[12]

Potential Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities.[13][14] The introduction of an aniline moiety at the 3-position of this scaffold in 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline opens up numerous avenues for drug discovery research.

  • Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and phosphoinositide 3-kinases (PI3K).[4] The aniline group can participate in hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and efficacy.

  • Antimicrobial and Antiviral Activity: The imidazo[1,2-a]pyridine core has been incorporated into compounds with significant antibacterial, antifungal, and antiviral properties.[5][6] The title compound could serve as a starting point for the development of novel anti-infective agents.

  • Central Nervous System (CNS) Activity: Given that prominent drugs like Zolpidem and Alpidem are based on the imidazo[1,2-a]pyridine scaffold, there is potential for derivatives like 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline to exhibit activity on CNS targets.

The aniline group also provides a convenient point for further chemical modification, allowing for the creation of libraries of analogues for structure-activity relationship (SAR) studies. This can lead to the optimization of potency, selectivity, and pharmacokinetic properties.

Future Directions

The exploration of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline and its derivatives is a promising area of research. Future work should focus on:

  • Development and Optimization of a Robust Synthetic Protocol: A detailed and reproducible synthesis is the first critical step.

  • Comprehensive Physicochemical and Spectroscopic Characterization: Establishing a complete profile of the compound's properties is essential for further studies.

  • In Vitro and In Vivo Biological Evaluation: Screening the compound against a panel of relevant biological targets, such as cancer cell lines, microbial strains, and viral assays, will be crucial to uncover its therapeutic potential.

  • Mechanism of Action Studies: For any identified biological activity, elucidating the underlying mechanism of action is a key step in the drug development process.

  • Structural Biology: Obtaining the crystal structure of the compound, potentially in complex with a biological target, would provide invaluable insights for rational drug design.

Conclusion

3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline represents a molecule of significant interest within the field of medicinal chemistry. Its structure, based on the privileged imidazo[1,2-a]pyridine scaffold and featuring a versatile aniline substituent, makes it a compelling candidate for further investigation. This technical guide has provided a comprehensive overview of its chemical nature, plausible synthetic strategies, and potential therapeutic applications. As research in this area continues, it is anticipated that this compound and its derivatives will contribute to the development of novel and effective therapeutic agents for a range of diseases.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • 3-(imidazo[1,2-a]pyridin-2-yl)aniline - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. (2008). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026). Journal of Pharmaceutical Negative Results. Retrieved February 15, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2020). Molbank. Retrieved February 15, 2026, from [Link]

  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2002). Molecules. Retrieved February 15, 2026, from [Link]

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (2014). Acta Crystallographica Section E: Structure Reports Online. Retrieved February 15, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. Retrieved February 15, 2026, from [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Retrieved February 15, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules. Retrieved February 15, 2026, from [Link]

  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. (2013). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). (2018). IUCrData. Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). RSC Advances. Retrieved February 15, 2026, from [Link]

Sources

Imidazo[1,2-a]pyridine-2-yl Anilines: A Technical Deep Dive into Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. When functionalized at the C2 position with an aniline moiety (imidazo[1,2-a]pyridine-2-yl aniline), this system exhibits potent pharmacological profiles, particularly in oncology and infectious disease.

This guide analyzes the synthetic pathways and structure-activity relationships (SAR) of these derivatives. The 2-yl aniline motif serves as a critical hydrogen-bond donor/acceptor interface, enabling high-affinity interactions with the ATP-binding pockets of kinases (EGFR, PI3K) and the colchicine-binding site of tubulin.

Synthetic Architectures

The construction of the imidazo[1,2-a]pyridine core can be approached through three distinct mechanistic pathways. The choice of pathway is dictated by the substitution pattern required on the aniline ring.

Pathway A: Hantzsch-Type Condensation (Classic)

The most robust method involves the condensation of 2-aminopyridines with


-haloketones. To access 2-yl aniline derivatives, the 

-haloketone must bear a nitro- or protected amino-phenyl group, followed by reduction/deprotection.
  • Mechanism: Nucleophilic attack of the ring nitrogen on the

    
    -carbon, followed by cyclodehydration.
    
  • Pros: High regional selectivity, scalable.

  • Cons: Requires handling of lachrymatory

    
    -haloketones.
    
Pathway B: Groebke-Blackburn-Bienaymé (GBB) Reaction

A multicomponent reaction (MCR) utilizing a 2-aminopyridine, an aldehyde, and an isonitrile.

  • Mechanism: [4+1] cycloaddition involving a Schiff base intermediate.

  • Pros: One-pot, high diversity, atom economic.

  • Cons: Limited availability of specific isonitriles for aniline derivatives; often requires post-synthetic modification.

Pathway C: Metal-Catalyzed Oxidative Coupling

Direct C-H functionalization using copper or palladium catalysts to couple 2-aminopyridines with acetophenones or styrenes.

SynthesisPathways cluster_0 Precursors cluster_1 Mechanistic Pathways cluster_2 Target Scaffold Aminopyridine 2-Aminopyridine Hantzsch Pathway A: Hantzsch Condensation (Reflux/EtOH) Aminopyridine->Hantzsch GBB Pathway B: GBB Multicomponent (Sc(OTf)3 / MeOH) Aminopyridine->GBB Oxidative Pathway C: Oxidative Coupling (CuI / O2) Aminopyridine->Oxidative HaloKetone α-Haloacetophenone (4-Nitro substituted) HaloKetone->Hantzsch Aldehyde Benzaldehyde (4-Nitro substituted) Aldehyde->GBB Isonitrile Isocyanide Isonitrile->GBB NitroInt 2-(4-Nitrophenyl) imidazo[1,2-a]pyridine Hantzsch->NitroInt GBB->NitroInt Oxidative->NitroInt FinalProd 2-(4-Aminophenyl) imidazo[1,2-a]pyridine (Active Scaffold) NitroInt->FinalProd Reduction (SnCl2 or H2/Pd)

Figure 1: Synthetic logic flow for accessing imidazo[1,2-a]pyridine-2-yl aniline derivatives.

Medicinal Chemistry & SAR

The aniline moiety at the C2 position is rarely the sole pharmacophore; it acts as a vector to position substituents into specific hydrophobic pockets.

Tubulin Polymerization Inhibition

Derivatives bearing a 2-(4-aminophenyl) or 2-(3-amino-4-methoxyphenyl) motif function as Colchicine Binding Site Inhibitors (CBSIs) .

  • Mechanism: The imidazopyridine core mimics the biaryl system of combretastatin A-4. The aniline nitrogen often forms H-bonds with residues like Cys241 or Val238 in

    
    -tubulin.
    
  • Key Modification: Introduction of a 3-cyano or 3-formyl group on the imidazo[1,2-a]pyridine ring significantly enhances potency by arresting cells in the G2/M phase.

Kinase Inhibition (EGFR & IGF-1R)

In kinase inhibitors, the imidazo[1,2-a]pyridine acts as the hinge binder.

  • EGFR: The N1 nitrogen accepts a H-bond from Met793 (hinge region). The 2-aniline moiety extends into the solvent-accessible region or the ribose pocket, often requiring bulky substitutions (e.g., sulfonyl groups) to improve selectivity against WT vs. T790M mutants.

Quantitative Data Summary

The following table summarizes key derivatives identified in recent literature.

Compound IDTargetCell Line / AssayIC50 / KdMechanism of ActionReference
5b TubulinJurkat (Leukemia)60 nMG2/M Arrest; Colchicine Site Binder[Cheng et al., 2025]
TB-25 TubulinHCT-116 (Colon)23 nMMicrotubule destabilization[Liu et al., 2022]
Cmpd 100 EGFRMDA-MB-2310.20

M
Tyrosine Kinase Inhibition[Gunuguntla et al., 2024]
Cmpd 6b EGFR (WT)Kinase Assay211 nMCompetitive ATP inhibition[Al-Bahrani et al., 2025]
13b BacteriaS. aureusMIC < RefCell wall/membrane disruption[ScienSage, 2026]

Experimental Protocols

Protocol A: Synthesis of 2-(4-Aminophenyl)imidazo[1,2-a]pyridine

Rationale: This protocol utilizes the Hantzsch condensation followed by reduction, offering the highest regiocontrol.

Step 1: Condensation (Formation of Nitro-intermediate)

  • Reagents: Dissolve 2-aminopyridine (10 mmol) and 2-bromo-4'-nitroacetophenone (10 mmol) in anhydrous ethanol (30 mL).

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup: Cool to room temperature. The hydrobromide salt of the product will precipitate. Filter the solid.

  • Neutralization: Suspend the solid in water and neutralize with saturated NaHCO

    
     solution until pH 8. Extract with EtOAc (
    
    
    
    mL). Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Yield: Expect 70–85% of yellow solid (2-(4-nitrophenyl)imidazo[1,2-a]pyridine).

Step 2: Reduction (Nitro to Aniline)

  • Reagents: Suspend the nitro intermediate (5 mmol) in Ethanol/Water (4:1, 25 mL). Add Iron powder (25 mmol) and NH

    
    Cl (2.5 mmol).
    
  • Reaction: Reflux at 80°C for 2 hours. The yellow suspension will turn dark/black (iron oxide formation).

  • Purification: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Ether.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a broad singlet at
    
    
    5.0–6.0 ppm corresponding to the -NH
    
    
    protons.
Protocol B: Tubulin Polymerization Assay (In Vitro)

Rationale: To confirm the mechanism of action for anticancer derivatives.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc., >99% pure tubulin).

  • Buffer: Resuspend tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL.
    
  • Treatment: Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

    
    M) to a 96-well plate pre-warmed to 37°C. Include Paclitaxel (stabilizer control) and Vinblastine (destabilizer control).
    
  • Measurement: Immediately start recording fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes at 37°C.

  • Analysis: Plot Fluorescence Units (RFU) vs. Time.

    • Inhibition: A decrease in V

      
       and final plateau height compared to vehicle control indicates polymerization inhibition.
      

SAR Logic Visualization

SAR_Logic cluster_C2 C2 Position (Aniline) cluster_C3 C3 Position cluster_C6 C6/C7/C8 Positions Core Imidazo[1,2-a]pyridine Core (Scaffold) Aniline 4-Aniline Moiety Core->Aniline C3_Group Formyl (-CHO) or Cyano (-CN) Core->C3_Group PyridineSub Halogens (F, Br) or Amides Core->PyridineSub Subst Substituents (F, OMe, Cl) on Aniline Ring Aniline->Subst Effect1 Increases Tubulin Affinity (Colchicine Site) Subst->Effect1 H-Bonding Effect2 Enhances Metabolic Stability & Potency C3_Group->Effect2 Effect3 Modulates Lipophilicity & Kinase Selectivity PyridineSub->Effect3

Figure 2: Structure-Activity Relationship (SAR) map for imidazo[1,2-a]pyridine derivatives.

References

  • Cheng, B., et al. (2025).[1] Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry. Link

  • Liu, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Gunuguntla, S., et al. (2024).[2] Synthesis of Imidazo[1,2‐a]pyridine‐Isoquinoline Derivatives as Potent EGFR Inhibiting Anticancer Agents. ResearchGate. Link

  • Al-Bahrani, H. A., et al. (2025).[3] Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines. Chemical Methodologies. Link

  • ScienSage. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. Link

  • Altaher, A. M. (2021).[4] Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline , a privileged scaffold in medicinal chemistry often utilized in Type I/II kinase inhibitors and GABA receptor ligands. Unlike generic procedures, this guide addresses the specific regiochemical influence of the 8-methyl substituent and utilizes a Nitro-Reduction Strategy to preserve the aniline functionality during the harsh cyclization phase. The protocol achieves high purity (>98% HPLC) through a two-step workflow: a Hantzsch-type condensation followed by a chemoselective reduction.

Introduction & Strategic Rationale

The imidazo[1,2-a]pyridine core is a bioisostere of indole and purine, making it critical in drug discovery. The addition of a methyl group at the 8-position (derived from 2-amino-3-picoline) serves two strategic purposes in drug design:

  • Conformational Lock: It introduces steric bulk that can restrict rotation of substituents at the 3-position, potentially improving binding affinity.

  • Metabolic Stability: It blocks a potential site of oxidative metabolism on the pyridine ring.

Synthetic Strategy

Direct condensation using 2-bromo-3'-aminoacetophenone is discouraged due to the instability of the amino-bromoketone (self-polymerization) and potential interference of the free aniline during cyclization.

Therefore, this protocol employs a Nitro-Protection Route :

  • Step 1 (Cyclization): Condensation of 2-amino-3-picoline with 2-bromo-1-(3-nitrophenyl)ethanone.

  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the target aniline.

Pathway Visualization

SyntheticRoute SM1 2-Amino-3-picoline Inter Intermediate: 8-Methyl-2-(3-nitrophenyl) imidazo[1,2-a]pyridine SM1->Inter Step 1: Cyclization EtOH, Reflux, NaHCO3 SM2 2-Bromo-1-(3-nitrophenyl)ethanone SM2->Inter Target Target: 3-(8-methylimidazo[1,2-a] pyridin-2-yl)aniline Inter->Target Step 2: Reduction Pd/C, H2 or Fe/NH4Cl

Figure 1: Two-step synthetic pathway utilizing the stable nitro-precursor to ensure high fidelity of the final aniline moiety.

Step 1: Hantzsch Condensation (Cyclization)

This step constructs the bicyclic core. The 3-methyl group on the starting pyridine directs the alkylation to the ring nitrogen (N1), ensuring the formation of the 8-methyl isomer.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolRole
2-Amino-3-picoline 108.141.05.40 gStarting Material A
2-Bromo-1-(3-nitrophenyl)ethanone 244.041.0512.81 gStarting Material B
Sodium Bicarbonate (NaHCO₃) 84.011.56.30 gAcid Scavenger
Ethanol (Absolute) --100 mLSolvent
Protocol
  • Charge: To a 250 mL single-neck round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-picoline (5.40 g) and Ethanol (80 mL).

  • Addition: Add 2-bromo-1-(3-nitrophenyl)ethanone (12.81 g) in one portion. Note: This reagent is a lachrymator; handle in a fume hood.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (bath temp ~85°C) for 2 hours.

    • Checkpoint: The solution typically turns orange/brown. TLC (50% EtOAc/Hexane) should show consumption of the picoline (Rf ~0.3) and appearance of a fluorescent spot (Rf ~0.5).

  • Base Treatment: Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate. Add NaHCO₃ (6.30 g) and the remaining Ethanol (20 mL). Return to reflux for 1 hour to liberate the free base.

  • Workup:

    • Cool to room temperature.[1][8]

    • Pour the mixture into Ice Water (300 mL) with vigorous stirring. The product should precipitate as a yellow/tan solid.

    • Stir for 30 minutes to ensure full precipitation.

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with water (2 x 50 mL) and cold diethyl ether (1 x 30 mL) to remove non-polar impurities.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 70-85%

    • Appearance: Yellow to tan solid.

Step 2: Nitro Reduction

We utilize a Palladium-catalyzed hydrogenation for cleanliness. If a hydrogenator is unavailable, an Iron/Ammonium Chloride protocol is provided as a robust alternative.

Method A: Catalytic Hydrogenation (Preferred for Purity)
Materials
ReagentEquiv.[1][2][7][8][9][10][11][12]Mass/Vol
Nitro Intermediate (from Step 1) 1.05.0 g
10% Pd/C (50% wet) 10 wt%0.5 g
Methanol -50 mL
THF -50 mL
Hydrogen Gas -Balloon or 1 atm
Protocol
  • Setup: In a 250 mL flask, dissolve the Nitro Intermediate (5.0 g) in a 1:1 mixture of MeOH/THF . (THF helps solubility of the fused ring system).

  • Catalyst: Carefully add 10% Pd/C (0.5 g) under a stream of nitrogen. Safety: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the flask with Nitrogen (x3), then Hydrogen (x3). Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 4-6 hours.

  • Monitoring: Monitor by TLC or LC-MS. The nitro peak (M+) will disappear, replaced by the amine peak (M-30+2 = M-28 mass shift usually, but LCMS shows M+H).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Method B: Iron-Mediated Reduction (Alternative)

Use if halogen substituents are present elsewhere on the molecule (to prevent dehalogenation) or if Pd/C is unavailable.

  • Suspend Nitro Intermediate (1 equiv) and NH₄Cl (5 equiv) in EtOH/Water (4:1).

  • Add Iron Powder (325 mesh, 4 equiv).

  • Reflux for 2-3 hours.

  • Filter hot through Celite. Concentrate and extract with EtOAc.[1]

Mechanistic Insight

Understanding the mechanism ensures troubleshooting capability.

Mechanism Step1 N-Alkylation: Pyridine N1 attacks alpha-carbon of ketone (Displaces Bromide) Step2 Intermediate Salt Formation: N-(2-oxo-2-arylethyl)-2-aminopyridinium bromide Step1->Step2 Step3 Cyclization: Exocyclic NH2 attacks Ketone Carbonyl (Intramolecular) Step2->Step3 Step4 Dehydration: Loss of Water -> Aromatization Step3->Step4

Figure 2: Mechanism of the Hantzsch-type condensation.[10] The 3-methyl group on the pyridine ring remains at position 8 of the final imidazo[1,2-a]pyridine.

Quality Control & Characterization

Critical Quality Attributes (CQAs)
  • Appearance: Off-white to pale yellow powder. Dark brown indicates oxidation of the aniline.

  • Solubility: Soluble in DMSO, MeOH, DMF. Sparingly soluble in water.

Expected NMR Data (DMSO-d6)
  • δ 2.60 (s, 3H): The 8-methyl group. This is a diagnostic singlet.

  • δ 5.20 (s, 2H): Broad singlet for the -NH₂ (aniline), exchangeable with D₂O.

  • δ 8.35 (s, 1H): The H3 proton of the imidazole ring.

  • δ 8.45 (d, 1H): The H5 proton of the pyridine ring (deshielded by bridgehead N).

  • δ 6.50 - 7.20 (m): Aromatic protons of the aniline and pyridine ring (H6, H7).

HPLC Method (Standard)
  • Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete alkylation due to steric hindrance of 3-Me group.Increase reflux time to 4-6 hours; switch solvent to n-Butanol (higher boiling point).
Product is Sticky/Gum Trapped solvent or impurities.Triturate the crude solid with cold Diethyl Ether or Hexanes/EtOAc (9:1).
Incomplete Reduction Catalyst poisoning (Method A) or clumping (Method B).Method A: Add fresh catalyst. Method B: Ensure vigorous mechanical stirring to break up Fe clumps.
Regioisomer Contamination Unlikely with 2-aminopyridine, but possible if starting material is impure.Check starting material purity. The 3-methyl group strongly directs to the 8-position.

References

  • General Hantzsch Synthesis: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.

  • Imidazo[1,2-a]pyridine Reviews: Goel, R., et al. "Imidazo[1,2-a]pyridine scaffolds as promising anti-inflammatory agents." Mini-Reviews in Medicinal Chemistry, 2018.

  • Nitro Reduction Protocols: "Reduction of Nitro Compounds." Organic Chemistry Portal.

  • Kinase Inhibitor Context: L.C. Hochegger, et al. "Synthesis and Structure-Activity Relationship of Imidazo[1,2-a]pyridines as p38 MAP Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Application Notes & Protocols: Amide Coupling Strategies for 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Amide Bond Formation with Heterocyclic Anilines

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of pharmaceutical agents.[1][2] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[3] While numerous protocols exist, the efficiency of amide bond formation is highly dependent on the nature of the coupling partners.

This guide focuses on the specific challenges and proven protocols for the acylation of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline. This substrate presents a unique set of challenges due to its structural features:

  • Reduced Nucleophilicity: As an aniline derivative, the nitrogen lone pair is delocalized into the aromatic ring, reducing its nucleophilicity compared to aliphatic amines. This can lead to sluggish or incomplete reactions.[3]

  • Heterocyclic Complexity: The presence of the imidazo[1,2-a]pyridine moiety, a privileged scaffold in medicinal chemistry, introduces additional basic nitrogen atoms that could potentially coordinate with coupling reagents or reagents, leading to side reactions or inhibition.[4][5]

Therefore, selecting a robust and appropriate coupling protocol is critical to ensure high yields and purity. This document provides detailed, field-proven protocols using three distinct classes of coupling reagents, explains the mechanistic rationale behind them, and offers a comparative analysis to guide researchers in their synthetic endeavors.

Recommended Amide Coupling Protocols

The formation of an amide bond requires the activation of the carboxylic acid to overcome the energy barrier of reacting with the relatively non-nucleophilic aniline.[1] This is achieved by converting the carboxylic acid's hydroxyl group into a better leaving group, typically by using a "coupling reagent." We present three reliable protocols that are well-suited for challenging substrates like 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt-based coupling reagent renowned for its high efficiency, rapid reaction rates, and low potential for racemization, especially with chiral carboxylic acids.[6] It is often the reagent of choice for difficult couplings.[7]

Mechanism of Action: The reaction proceeds in two main steps. First, in the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[6][8] The pyridine nitrogen within the HOAt (1-hydroxy-7-azabenzotriazole) moiety is believed to accelerate the subsequent step by stabilizing the transition state.[8] In the second step, the amine nucleophile (3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline) attacks the active ester to form the stable amide bond.[6]

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification r_acid Carboxylic Acid r_hatu HATU r_acid->r_hatu 1.0 eq. r_base DIPEA r_hatu->r_base 1.1 eq. r_solvent Anhydrous DMF/DCM r_base->r_solvent 2.0 eq. preactivate Pre-activation (Stir 15-30 min at RT) r_solvent->preactivate add_amine Add Amine (1.0-1.2 eq) preactivate->add_amine react Stir 1-18h at RT add_amine->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute (EtOAc/DCM) monitor->dilute wash Aqueous Wash (e.g., 1N HCl, NaHCO₃, Brine) dilute->wash dry Dry (Na₂SO₄), Filter wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify caption General Experimental Workflow for Amide Coupling.

Caption: Generalized Mechanism of Amide Coupling.

Detailed Step-by-Step Protocol:

  • Preparation: Combine the carboxylic acid (1.0 eq.) and 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline (1.0 eq.) in a suitable solvent such as Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Base Addition: Add an excess of a suitable base, such as Pyridine or DIPEA (3.0-4.0 eq.).

  • T3P® Addition: Slowly add T3P® (commercially available as a 50% solution in EtOAc or DMF, 1.5 eq.) to the stirred mixture at 0 °C or room temperature. The addition is often exothermic.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water or a saturated solution of NaHCO₃. Separate the organic layer.

  • Washing: Wash the organic layer with water or brine to remove the highly water-soluble phosphonic acid byproducts. [9][10]7. Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

Comparative Analysis of Protocols

FeatureHATU ProtocolEDC/HOBt ProtocolT3P® Protocol
Reagent Type Uronium/Aminium SaltCarbodiimidePhosphonic Anhydride
Efficiency Very High, Fast Reactions [6]Good to High, SlowerHigh, Mild Conditions [11]
Cost HighLow to ModerateModerate to High
Byproducts Water-soluble (Tetramethylurea)Water-soluble (EDU) [12]Highly Water-soluble [9]
Workup Standard aqueous washesStandard aqueous washesVery simple aqueous wash
Racemization Risk Very Low [6]Low with HOBt additive Very Low [11]
Best For Difficult couplings, speed, chiral substratesCost-effective, large-scale synthesisSimplified workup, sensitive substrates

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient amine nucleophilicity.<[13]br>2. Incomplete acid activation.3. Steric hindrance.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).2. Increase reaction temperature slightly (e.g., to 40-50 °C).3. Increase reaction time.
Formation of N-acylurea (With EDC) The O-acylisourea intermediate rearranged before amine attack.Ensure HOBt is used as an additive. [12]Add the amine and HOBt before adding EDC.
Multiple Spots on TLC 1. Incomplete reaction.2. Side reactions (e.g., acylation on the imidazopyridine nitrogen).3. Degradation of starting material or product.1. Allow the reaction to run longer.2. Use milder conditions (e.g., T3P®) or lower the temperature.3. Ensure anhydrous conditions and an inert atmosphere.
Difficulty in Purification Byproducts are co-eluting with the product.If using EDC, ensure aqueous workup is thorough to remove the urea. If purification is still difficult, consider switching to the T3P® protocol for its highly water-soluble byproducts. [9]

References

  • Vale, N., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. In Green Chemistry. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Curia Global, Inc. (2024, April 17). Understanding T3P® from start to finish. Retrieved from [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link]

  • T3P reagent - YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Man, H.-W., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 161-166. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1608. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wagh, S. B., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of Chemistry, 4(2), 68-92. Retrieved from [Link]

  • PubMed. (2011, October 21). Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocycles and N-substituted anilines in POCl3. Organic Letters, 13(20), 5440-5443. Retrieved from [Link]

  • ACS Catalysis. (2017, February 21). A Cross-Coupling Approach to Amide Bond Formation from Esters. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 51(7), 1595–1605. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(33), 21397-21404. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, September 19). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(54), 31447-31451. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. 33(9), 2541-2546. Retrieved from [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 30(22), 5174. Retrieved from [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023, May 26). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. 19, 727-735. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline (hereafter referred to as Scaffold-8M ) as a privileged core in the design of ATP-competitive kinase inhibitors.

The imidazo[1,2-a]pyridine moiety functions as a bioisostere of the adenine ring of ATP, capable of forming critical hydrogen bonds with the kinase hinge region. The specific inclusion of the 8-methyl group provides a steric handle that often enhances selectivity by exploiting the size of the "gatekeeper" residue (e.g., Threonine vs. Methionine) in the ATP binding pocket. Furthermore, the 3-aniline substituent serves as a versatile vector for extending the molecule into the solvent-exposed region or the DFG-motif pocket, facilitating the transition from a fragment-like hit to a high-affinity Type I or Type II inhibitor.

Structural Biology & Design Logic

The Pharmacophore

Scaffold-8M is designed to anchor into the ATP-binding site.

  • Hinge Binding: The N1 nitrogen of the imidazo[1,2-a]pyridine acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the hinge region.

  • Gatekeeper Interaction: The 8-methyl group is positioned to clash with bulky gatekeeper residues, thereby improving selectivity for kinases with smaller gatekeepers (e.g., p38

    
    , JNK) or inducing a specific conformation in the P-loop.
    
  • The Aniline Vector: The exocyclic amine at the 3-position allows for the attachment of "tails" (ureas, amides) that can reach the DFG-aspartate or the glutamate of the

    
    C-helix.
    
Binding Mode Visualization

The following diagram illustrates the interactions within the kinase cleft.

KinaseBinding cluster_pocket ATP Binding Pocket Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue (Thr/Met) DFG DFG Motif (Asp-Phe-Gly) Scaffold Scaffold-8M Core (Imidazo[1,2-a]pyridine) Scaffold->Hinge H-Bond (N1) Scaffold->Gatekeeper Steric Selectivity (8-Methyl) Aniline 3-Aniline (NH2 Handle) Scaffold->Aniline Tail Functionalized Tail (Urea/Amide) Aniline->Tail Derivatization Tail->DFG H-Bond / Hydrophobic

Figure 1: Schematic representation of Scaffold-8M binding interactions within the kinase domain.

Chemical Synthesis Protocol

The synthesis of Scaffold-8M utilizes a robust condensation strategy, avoiding the variability often seen in multi-component couplings for this specific substitution pattern.

Reagents & Materials
  • Reactant A: 2-Amino-3-picoline (CAS: 1603-40-3)

  • Reactant B: 2-Bromo-3'-nitroacetophenone (Precursor to the aniline)

  • Solvent: Ethanol (EtOH) or n-Butanol

  • Base: Sodium Bicarbonate (

    
    )
    
  • Reduction Agent: Tin(II) chloride (

    
    ) or 
    
    
    
    /Pd-C
Step-by-Step Synthesis Workflow
Step 1: Formation of the Nitro-Intermediate
  • Dissolve: In a round-bottom flask, dissolve 1.0 eq of 2-Amino-3-picoline in Ethanol (0.5 M concentration).

  • Add: Slowly add 1.0 eq of 2-Bromo-3'-nitroacetophenone .

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
    
    • Mechanism:[1][2] The ring nitrogen of the picoline attacks the alpha-carbon of the acetophenone, followed by cyclization and dehydration.

  • Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Filter the solid.

  • Neutralize: Suspend the solid in water and neutralize with saturated

    
     to release the free base. Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Step 2: Reduction to Aniline (Scaffold-8M)
  • Dissolve: Dissolve the nitro-intermediate from Step 1 in Ethanol/EtOAc (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 12 hours at RT.
    
  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Validation: Verify structure via

    
    -NMR and LC-MS.
    
    • Expected Mass: Calculate exact mass based on formula

      
      .
      
Library Derivatization (The "Tail")

To create a library of inhibitors, react the Scaffold-8M aniline with various isocyanates to form ureas (common in p38 inhibitors like Doramapimod).

Protocol:

  • Dissolve Scaffold-8M (1 eq) in anhydrous DCM.

  • Add R-Isocyanate (1.1 eq).

  • Stir at RT for 2–12 hours.

  • Precipitate product with diethyl ether or purify via Prep-HPLC.

Biological Characterization Protocols

Once the library is synthesized, two tiers of assays are required: Biochemical Potency and Cellular Target Engagement.

Assay 1: Biochemical Potency (TR-FRET)

Objective: Determine


 values against a panel of kinases (e.g., p38

, PI3K

). Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).

Protocol:

  • Preparation: Prepare 3-fold serial dilutions of inhibitors in DMSO (Start at 10

    
    M).
    
  • Master Mix: Mix Kinase (5 nM), AlexaFluor™ Tracer (tracer 199 or 236), and LanthaScreen™ Eu-anti-tag antibody in assay buffer.

  • Incubation: Add 5

    
    L of inhibitor + 10 
    
    
    
    L of Master Mix to a 384-well white plate.
  • Equilibrium: Incubate for 60 minutes at Room Temperature.

  • Read: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Analysis: Calculate Emission Ratio (

    
    ). Plot vs. log[inhibitor] to derive 
    
    
    
    .
Assay 2: Cellular Target Engagement (NanoBRET)

Objective: Prove the inhibitor enters the cell and binds the kinase in a physiological environment. Method: NanoBRET™ Target Engagement Assay (Promega).

Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion protein.

  • Plating: 24 hours post-transfection, re-plate cells into 96-well non-binding plates.

  • Treatment: Add the cell-permeable fluorescent tracer (at

    
     concentration) and the test inhibitor (Scaffold-8M derivative).
    
  • Competition: The inhibitor competes with the tracer for the kinase ATP pocket.

  • Measurement: If the inhibitor binds, the tracer is displaced, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Data: Calculate occupancy using the formula:

    
    
    

Data Analysis & SAR Trends

The following table summarizes expected Structure-Activity Relationship (SAR) trends when derivatizing Scaffold-8M , based on historical data for imidazo[1,2-a]pyridine kinase inhibitors [1, 2].

Modification SiteChemical ChangePredicted EffectMechanistic Rationale
8-Position Remove Methyl (-H)Loss of SelectivityLoss of steric clash with gatekeeper; allows binding to promiscuous kinases.
3-Aniline Urea (-NH-CO-NH-R)Increased Potency Formation of "Type II" binding mode; H-bonds with conserved Glu/Asp in DFG pocket.
3-Aniline Acetylation (-NH-CO-Me)Moderate Potencyweaker binding than urea; often improves solubility but loses deep pocket interactions.
6-Position Halogenation (-F, -Cl)Metabolic StabilityBlocks metabolic oxidation at the para-position relative to the bridgehead nitrogen.

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Chemistry cluster_bio Phase 2: Biology Start Raw Materials (2-amino-3-picoline) Condensation Condensation (Reflux in EtOH) Start->Condensation Reduction Nitro Reduction (H2, Pd/C) Condensation->Reduction Scaffold SCAFFOLD-8M (Aniline Intermediate) Reduction->Scaffold Library Library Generation (Urea/Amide Formation) Scaffold->Library Biochem Biochemical Assay (TR-FRET IC50) Library->Biochem Cellular Cellular Assay (NanoBRET) Biochem->Cellular Hit Confirmation Selectivity Selectivity Profiling (Kinome Scan) Cellular->Selectivity Lead Optimization

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Bagley, M. C., et al. (2002). "A new one-step synthesis of imidazo[1,2-a]pyridines using microwave irradiation." Synlett.

  • Regan, J., et al. (2002).

    
     MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry. (Context on Urea binding modes). 
    
  • LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific.

  • NanoBRET™ Target Engagement Intracellular Kinase Assay. Promega Corporation.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 8-Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Greener and Accelerated Pathway to Privileged Heterocycles

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Derivatives of 8-methylimidazo[1,2-a]pyridine, in particular, are of significant interest to researchers in drug discovery. The traditional synthesis of these compounds often involves lengthy reaction times and harsh conditions.[3] This guide details a modern, efficient, and environmentally conscious approach: microwave-assisted organic synthesis (MAOS).

Microwave irradiation has emerged as a powerful tool in synthetic chemistry, offering several advantages over conventional heating methods.[1] These benefits include dramatically reduced reaction times, often from hours to mere minutes, improved reaction yields, and enhanced product purity.[1][4] The targeted heating mechanism of microwave energy often leads to cleaner reactions with fewer byproducts, simplifying purification.[5] This methodology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[4][5] This application note provides a comprehensive protocol for the rapid and efficient synthesis of 8-methylimidazo[1,2-a]pyridine derivatives, empowering researchers to accelerate their discovery programs.

Reaction Mechanism: The Cyclocondensation Pathway

The microwave-assisted synthesis of 8-methylimidazo[1,2-a]pyridines typically proceeds through a cyclocondensation reaction between a substituted 2-aminopyridine (in this case, 2-amino-3-methylpyridine) and an α-haloketone. The reaction mechanism can be described in two key steps:

  • S-N2 Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine on the electrophilic carbon of the α-haloketone. This step is an S-N2 reaction that results in the formation of a pyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: Under the influence of microwave irradiation, the pyridinium intermediate undergoes a rapid intramolecular cyclization. The exocyclic amino group attacks the carbonyl carbon, forming a five-membered ring. Subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

The use of microwave energy significantly accelerates both the initial alkylation and the subsequent cyclization and dehydration steps, leading to a rapid and efficient synthesis.[6]

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-amino-3-methylpyridine 2-Amino-3-methylpyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-amino-3-methylpyridine->Pyridinium_Salt SN2 Alkylation alpha-haloketone α-Haloketone alpha-haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Hemiaminal Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Product 8-Methylimidazo[1,2-a]pyridine Cyclized_Intermediate->Product Dehydration

Caption: Reaction mechanism for the synthesis of 8-methylimidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine

This protocol provides a detailed procedure for the synthesis of 8-methyl-2-phenylimidazo[1,2-a]pyridine, a representative example of this class of compounds.

Materials and Equipment
  • Reagents:

    • 2-Amino-3-methylpyridine (1.0 mmol, 108.14 mg)

    • 2-Bromoacetophenone (1.0 mmol, 199.04 mg)

    • Ethanol (5 mL)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Hexane

    • Anhydrous sodium sulfate

  • Equipment:

    • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Column chromatography setup (silica gel)

    • NMR spectrometer

    • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a 10 mL microwave reaction vial, combine 2-amino-3-methylpyridine (108.14 mg, 1.0 mmol) and 2-bromoacetophenone (199.04 mg, 1.0 mmol).

  • Solvent Addition: Add ethanol (5 mL) to the reaction vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes with a maximum power of 200 W.

  • Reaction Monitoring: After cooling to room temperature, monitor the reaction progress by TLC using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 8-methyl-2-phenylimidazo[1,2-a]pyridine.

Workflow Start Start Combine_Reactants Combine 2-amino-3-methylpyridine and 2-bromoacetophenone in ethanol Start->Combine_Reactants Microwave_Irradiation Microwave Irradiation (120°C, 10 min, 200W) Combine_Reactants->Microwave_Irradiation TLC_Monitoring Monitor reaction by TLC Microwave_Irradiation->TLC_Monitoring Workup Aqueous work-up with NaHCO3 TLC_Monitoring->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of 8-methyl-2-phenylimidazo[1,2-a]pyridine.

Data and Characterization

The successful synthesis of 8-methyl-2-phenylimidazo[1,2-a]pyridine can be confirmed by various analytical techniques.

Compound Structure Yield Melting Point (°C) ¹H NMR (CDCl₃, δ ppm) MS (m/z)
8-Methyl-2-phenylimidazo[1,2-a]pyridine[Image of the chemical structure of 8-Methyl-2-phenylimidazo[1,2-a]pyridine]~90%106-110[7]8.00 (d, 1H), 7.90 (d, 2H), 7.75 (s, 1H), 7.40 (t, 2H), 7.25 (t, 1H), 6.80 (d, 1H), 2.60 (s, 3H)209.11 (M+H)⁺

Note: NMR and MS data are representative and may vary slightly based on instrumentation and experimental conditions.

Troubleshooting and Optimization

Issue Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure proper sealing of the microwave vial.
Decomposition of starting materials or productDecrease reaction temperature or time.
Impure Product Presence of unreacted starting materialsOptimize purification by adjusting the eluent system for column chromatography.
Formation of byproductsScreen different solvents or bases to improve selectivity.
Reaction Not Proceeding Inactive reagentsUse fresh or purified starting materials.
Incorrect microwave parametersVerify the power and temperature settings of the microwave reactor.

Conclusion

The microwave-assisted synthesis of 8-methylimidazo[1,2-a]pyridine derivatives offers a rapid, efficient, and greener alternative to conventional synthetic methods. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize these valuable compounds for applications in drug discovery and medicinal chemistry. The significant reduction in reaction time and improvement in yields highlight the transformative potential of microwave technology in modern organic synthesis.

References

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. Available at: [Link]

  • Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online. Available at: [Link]

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. Available at: [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines. ScienceDirect. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. Available at: [Link]

  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Turkish Journal of Chemistry. Available at: [Link]

  • Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed. Available at: [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. Available at: [Link]

Sources

Designing Imidazo[1,2-a]pyridine-Based Fluorescent Probes: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imidazo[1,2-a]pyridine Core - A Privileged Scaffold for Fluorescent Probe Design

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in the realm of medicinal chemistry and materials science.[1][2] This bicyclic aromatic heterocycle, composed of a fused imidazole and pyridine ring, possesses a unique combination of photophysical and biological properties.[1][3] Its rigid, planar structure and tunable electronic characteristics make it an exceptional core for the development of highly sensitive and selective fluorescent probes. These probes have found diverse applications, from the detection of biologically relevant ions and small molecules to the imaging of cellular processes.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles and protocols for designing and applying fluorescent probes based on the versatile imidazo[1,2-a]pyridine core.

I. Rational Design Strategies for Imidazo[1,2-a]pyridine Probes

The remarkable versatility of the imidazo[1,2-a]pyridine scaffold stems from the ability to strategically introduce functional groups at various positions of the bicyclic ring system. This functionalization allows for the fine-tuning of the probe's photophysical properties and the incorporation of specific recognition moieties for target analytes.[6][7]

A. Key Design Principles

The design of a successful fluorescent probe hinges on modulating its fluorescence output in response to a specific analyte. This is typically achieved through several well-established photophysical mechanisms:

  • Photoinduced Electron Transfer (PET): In a PET-based probe, a fluorophore is linked to a recognition unit that can act as an electron donor or acceptor. In the "off" state, electron transfer between the recognition unit and the excited fluorophore quenches fluorescence. Upon binding to the analyte, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): ICT probes typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. The emission wavelength of these probes is highly sensitive to the polarity of their microenvironment. Analyte binding can alter the electronic properties of the probe, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-capable molecules undergo a proton transfer reaction in the excited state, resulting in a large Stokes shift.[7][8] The presence of an analyte can interfere with this process, leading to a detectable change in the fluorescence signal.

  • Aggregation-Induced Emission (AIE): AIEgens are non-emissive or weakly emissive in solution but become highly fluorescent upon aggregation. This phenomenon can be harnessed for probe design by creating systems where the analyte induces aggregation of the AIEgen-based probe.

  • Fluorescent Molecular Rotors: These probes are designed to have a rotatable single bond within their structure. In low-viscosity environments, non-radiative decay through rotation quenches fluorescence. In viscous media, this rotation is hindered, leading to an increase in fluorescence intensity.[9][10][11]

B. Selecting the Recognition Moiety

The choice of the recognition moiety is paramount to the selectivity of the probe. This component is responsible for binding to the target analyte. Common recognition strategies include:

  • Chelation: For metal ion detection, chelating agents such as picolinamide, crown ethers, or specific amino acid residues can be incorporated into the imidazo[1,2-a]pyridine structure.

  • Reactive Sites: For the detection of reactive species like hydrogen peroxide or thiols, specific chemical groups that undergo a selective reaction with the analyte are employed. For instance, boronate esters are commonly used for detecting hydrogen peroxide.

  • Supramolecular Interactions: Probes can be designed to interact with analytes through non-covalent interactions such as hydrogen bonding, π-π stacking, or hydrophobic interactions.

II. Synthetic Methodologies for Imidazo[1,2-a]pyridine Derivatives

A variety of synthetic routes have been developed for the construction of the imidazo[1,2-a]pyridine core, offering flexibility in introducing diverse substituents.

A. Classical Synthesis: The Tschitschibabin Reaction

The Tschitschibabin reaction, first reported in 1925, is a classical method for synthesizing imidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine with an α-haloketone.[12] While historically significant, this method often requires harsh reaction conditions.

B. Modern Synthetic Approaches

More contemporary methods offer milder reaction conditions, higher yields, and greater functional group tolerance.

  • One-Pot Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé reaction, have become a powerful tool for the rapid and efficient synthesis of diverse imidazo[1,2-a]pyridine libraries.[12][13][14] These reactions involve the combination of three or more starting materials in a single step, often catalyzed by Lewis acids like iodine.[3][15]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the synthesis of imidazo[1,2-a]pyridine derivatives, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating.[4][6][16]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are invaluable for introducing aryl and alkynyl substituents at specific positions of the imidazo[1,2-a]pyridine core, allowing for the construction of complex and highly functionalized probes.[17][18]

C. Purification and Characterization

Purification of the synthesized imidazo[1,2-a]pyridine derivatives is typically achieved through column chromatography on silica gel.[17] Characterization of the final products is essential to confirm their structure and purity and is routinely performed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the molecule in the solid state.

III. Photophysical Characterization of Fluorescent Probes

A thorough characterization of the photophysical properties of a newly synthesized probe is crucial to understand its behavior and evaluate its potential for a given application.

A. Key Photophysical Parameters
ParameterDescription
Molar Absorptivity (ε) A measure of how strongly a substance absorbs light at a given wavelength.
Maximum Excitation Wavelength (λex) The wavelength at which the fluorophore is most efficiently excited.
Maximum Emission Wavelength (λem) The wavelength at which the fluorophore emits the most intense fluorescence.
Stokes Shift The difference in wavelength between the maximum excitation and maximum emission. A larger Stokes shift is generally desirable to minimize self-absorption.
Fluorescence Quantum Yield (ΦF) The ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process.
Fluorescence Lifetime (τ) The average time the fluorophore spends in the excited state before returning to the ground state.
B. Experimental Protocols

Protocol 1: Determination of Molar Absorptivity

  • Prepare a stock solution of the fluorescent probe in a suitable solvent of known concentration.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each solution at the maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration.

  • The molar absorptivity (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[6][14][16][19][20]

  • Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region as the sample.

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize re-absorption effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Record the fluorescence emission spectra of each solution using a fluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    where Φ_standard is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

IV. Application Notes and Protocols

The true utility of a fluorescent probe lies in its application to detect and quantify specific analytes in various media, including biological systems.

A. Analyte Detection and Quantification

Protocol 3: Fluorescence Titration for Binding Constant and Stoichiometry Determination

Fluorescence titration is a powerful technique to study the interaction between a fluorescent probe and its target analyte.[9][13][21][22]

  • Prepare a solution of the fluorescent probe at a fixed concentration in a suitable buffer.

  • Record the initial fluorescence spectrum of the probe solution.

  • Incrementally add small aliquots of a concentrated stock solution of the analyte to the probe solution.

  • After each addition, allow the system to reach equilibrium and record the fluorescence spectrum.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration.

  • The binding constant (K_a) and stoichiometry of the probe-analyte complex can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm). The Benesi-Hildebrand equation is often used for this purpose.[18]

B. Bioimaging Applications

Live-cell imaging allows for the visualization of dynamic processes within living cells. Imidazo[1,2-a]pyridine-based probes, owing to their favorable photophysical properties and often good cell permeability, are excellent candidates for bioimaging applications.[22][23][24]

Protocol 4: General Procedure for Live-Cell Imaging

  • Cell Culture: Culture the desired cell line (e.g., HeLa or HepG2) on glass-bottom dishes or chamber slides suitable for microscopy.[25]

  • Probe Loading:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine probe in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.[1][25]

  • Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any excess, unbound probe.

  • Imaging:

    • Mount the dish or slide on the stage of a fluorescence microscope (confocal or wide-field).

    • Excite the probe at its optimal excitation wavelength and collect the emitted fluorescence using an appropriate filter set.

    • Capture images and, if necessary, perform time-lapse imaging to monitor dynamic processes.

Example Application: Imaging of Intracellular Cysteine

Some imidazo[1,2-a]pyridine probes have been designed for the specific detection of cysteine in living cells and even in whole organisms like zebrafish.[5] The protocol would follow the general procedure outlined above, with the probe concentration and incubation time optimized for the specific probe and cell type.

V. Visualization of Key Concepts

To further illustrate the principles discussed, the following diagrams, generated using Graphviz, depict a general workflow for fluorescent probe design and a schematic of the PET sensing mechanism.

G Workflow for Imidazo[1,2-a]pyridine Fluorescent Probe Development cluster_0 Design & Synthesis cluster_1 Photophysical Evaluation cluster_2 Application & Validation A Conceptual Design (Target Analyte, Sensing Mechanism) B Synthesis of Imidazo[1,2-a]pyridine Core A->B C Functionalization with Recognition Moiety B->C D Purification & Characterization (NMR, HRMS, X-ray) C->D E Measurement of Absorption & Emission Spectra D->E G Fluorescence Titration with Analyte D->G F Determination of Quantum Yield & Molar Absorptivity E->F H Determination of Binding Constant & Selectivity G->H I Live-Cell Imaging H->I J Analysis in Environmental or Biological Samples H->J K Data Analysis & Interpretation I->K J->K PET_Mechanism Schematic of Photoinduced Electron Transfer (PET) Sensing cluster_off Fluorescence OFF (No Analyte) cluster_on Fluorescence ON (With Analyte) Fluorophore_off Fluorophore (Imidazo[1,2-a]pyridine) Recognition_off Recognition Moiety (Electron Donor/Acceptor) Fluorophore_off->Recognition_off e- transfer No_Emission No Fluorescence Analyte Analyte Excitation_off Excitation (hν) Excitation_off->Fluorophore_off PET PET Fluorophore_on Fluorophore (Imidazo[1,2-a]pyridine) Emission_on Fluorescence (hν') Fluorophore_on->Emission_on Emission Recognition_on Recognition Moiety + Analyte No_PET PET Blocked Excitation_on Excitation (hν) Excitation_on->Fluorophore_on Analyte->Recognition_on Binding

Figure 2: A diagram illustrating the principle of a 'turn-on' fluorescent probe based on the PET mechanism.

VI. Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine core provides a robust and versatile platform for the design of novel fluorescent probes. The continuous development of innovative synthetic methodologies and a deeper understanding of the structure-property relationships will undoubtedly lead to the creation of next-generation probes with enhanced sensitivity, selectivity, and photostability. These advanced tools will play a pivotal role in unraveling complex biological processes and in the development of new diagnostic and therapeutic strategies.

References

  • 4][14]midazo[1,2-a]pyrimidine-based structure-inherent targeting fluorescent sensor for imaging lysosomal viscosity and diagnosis of lysosomal storage disorders - ResearchGate

Sources

Troubleshooting & Optimization

resolving regioisomers in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis & Regiocontrol

Subject: Troubleshooting Regioisomer Resolution and Synthesis Optimization ID: TS-IMP-2026-V1 Status: Active Authorized By: Senior Application Scientist

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1][2][3] However, the synthesis of this bicyclic system is plagued by regioisomeric ambiguity, particularly when distinguishing between C2 and C3 substitution patterns.

This guide provides a root-cause analysis and resolution protocols for the three primary synthetic pathways: Condensation , Multicomponent (GBB) , and C-H Functionalization . It concludes with a definitive analytical framework for structural assignment.

Module 1: The Condensation Conundrum (Hantzsch-type)

Context: The reaction of 2-aminopyridines with


-haloketones is the industry standard for generating the parent scaffold.
Common Issue: "I am obtaining a mixture of isomers or the 'wrong' regioisomer."

Root Cause Analysis: The regioselectivity is dictated by the nucleophilicity of the pyridine ring nitrogen (N1) versus the exocyclic amine (


).
  • Kinetic Pathway: N1 is the most nucleophilic site and typically attacks the electrophilic carbon bearing the halogen (

    
    -carbon) via an 
    
    
    
    mechanism.
  • Cyclization: The exocyclic amine then condenses with the carbonyl group to close the ring.

Scenario A: Unsymmetrical


-haloketones (

)
If you use an internal haloketone, the substituent attached to the halogen-bearing carbon (

) will end up at C3 , and the carbonyl substituent (

) will end up at C2 .

Scenario B: Steric/Electronic Deviation If the pyridine ring contains electron-withdrawing groups (EWGs) at position 3 or 5, N1 nucleophilicity decreases, potentially allowing the exocyclic amine to attack the carbonyl first (rare, but possible), leading to the inverted isomer.

Resolution Protocol:

  • Standard Control: To ensure the standard isomer (R2 at C3, R1 at C2), use polar protic solvents (EtOH, reflux) which stabilize the transition state for N1 attack.

  • Inversion Strategy: If the "inverse" isomer is required, you cannot simply change conditions. You must redesign the starting material (swap the ketone/halogen positions) or switch to a cross-coupling strategy on a pre-formed core.

Data Table: Condensation Regioselectivity

Reagent Structure Primary Product Mechanism Driver

|


 | 2-substituted  | N1 attacks 

| |

| 3-substituted | N1 attacks

| |

| 2-R1, 3-R2-disubstituted | N1 attacks

|

CondensationMechanism Start 2-Aminopyridine + Alpha-Haloketone (R1-CO-CH(X)-R2) Path1 Path A (Major): N1 attacks C-X Start->Path1 Kinetic Control Path2 Path B (Rare): Exocyclic NH2 attacks C=O Start->Path2 Steric/Electronic Perturbation Inter1 Intermediate: Pyridinium Salt Path1->Inter1 Prod1 Product: 2-R1, 3-R2-imidazo[1,2-a]pyridine Inter1->Prod1 Dehydration Prod2 Product: 2-R2, 3-R1-imidazo[1,2-a]pyridine Path2->Prod2

Figure 1: The standard pathway (Green) dominates unless specific steric hindrance or electronic deactivation diverts the mechanism.

Module 2: Multicomponent Synthesis (GBB Reaction)

Context: The Groebke-Blackburn-Bienaymé (GBB) reaction is a 3-component coupling (Amine + Aldehyde + Isocyanide) catalyzed by Lewis/Bronsted acids.

FAQ: "Why is my GBB reaction failing or giving low yields?"

Diagnostic Check:

  • Component Check: Are you using a sterically hindered aldehyde?

  • Catalyst Choice: Are you using a catalyst compatible with the basicity of the aminopyridine?

Technical Insight: The GBB reaction is inherently C3-selective for the amino group (derived from the isocyanide). The aldehyde substituent (


) always ends up at C2 .
  • Mechanism: Formation of a Schiff base (imine) followed by [4+1] cycloaddition with the isocyanide.

  • Regio-lock: Unlike condensation, GBB does not suffer from C2/C3 scrambling. The structure is fixed: 3-amino-2-substituted .

Optimization Protocol:

  • Catalyst: Switch to Sc(OTf)3 (5 mol%) or TMSCl if standard acetic acid fails. These Lewis acids activate the imine more effectively.

  • Solvent: Use MeOH or TFE (2,2,2-trifluoroethanol). TFE stabilizes the ionic intermediates.

  • Troubleshooting: If the reaction stalls, add the isocyanide last. Pre-form the imine (amine + aldehyde) for 1 hour before adding the isocyanide and acid.

Module 3: Post-Synthetic Functionalization (C-H Activation)

Context: Direct functionalization of the imidazo[1,2-a]pyridine core is the most efficient way to generate libraries.

FAQ: "How do I selectively functionalize C3 vs. C5?"

The Reactivity Hierarchy:



1. Targeting C3 (Nucleophilic/Electrophilic):

  • Mechanism: C3 is the most electron-rich position (HOMO coefficient is highest).

  • Protocol: Standard electrophilic aromatic substitution (EAS) works here.

    • Halogenation:[4][5][6] NBS/NIS in MeCN (Room Temp)

      
       Exclusive C3-X.
      
    • Arylation: Pd-catalyzed C-H activation (e.g.,

      
      , 
      
      
      
      ) favors C3 due to electronic preference.

2. Targeting C5 (The "Hard" Spot):

  • Challenge: C3 must be blocked or a directing group (DG) must be used.

  • Protocol (Directing Group): Use Ru(II) or Rh(III) catalysis. The N4 nitrogen acts as a directing group to activate the C5-H bond.

    • Condition:

      
      , KOAc, Aryl halide.
      
  • Protocol (Radical): Radical alkylation often favors C5 or mixtures if C3 is blocked.

Decision Matrix: Functionalization

Desired Position Reagent Class Catalyst System Key Reference
C3 Electrophiles (X+, R+) None or Lewis Acid Standard EAS
C3 Aryl Halides Pd(II)/Cu(I) Electronic Control

| C5 | Alkenes/Alkynes | Ru(II)/Rh(III) | Chelation Control (N4) |

Module 4: Analytical "Truth" (NMR Assignment)

Context: You have a singlet in the aromatic region. Is it H2 or H3?

Protocol: Structural Validation via NMR

1. 1H NMR Chemical Shifts (Diagnostic):

  • H3 (C2-substituted): Typically

    
     7.3 – 7.6 ppm.
    
  • H2 (C3-substituted): Typically

    
     7.6 – 7.9 ppm (often slightly downfield of H3).
    
  • H5 (The Anchor): Look for the doublet (

    
    ) at 
    
    
    
    8.0 – 8.5 ppm. It is deshielded by the bridgehead nitrogen (N4).

2. The Gold Standard: NOESY/ROESY Do not rely solely on chemical shifts. Run a 2D NOESY.

  • Scenario A: C3-Substituent

    • Observation: The substituent protons will show an NOE correlation with H5 (the peri-proton).

    • Logic: The C3 group is spatially close to C5-H.

  • Scenario B: C2-Substituent

    • Observation: The substituent protons will show an NOE correlation with H3 .

    • Logic: H3 is the only singlet on the imidazole ring.

NMR_Flowchart Start Unknown Isomer (Singlet observed ~7.5 ppm) Step1 Locate H5 Signal (Doublet, ~8.0-8.5 ppm) Start->Step1 Step2 Run NOESY Spectrum Step1->Step2 Decision Check Cross-Peaks Step2->Decision Result1 NOE: Subst <-> H5 Conclusion: C3-Substituted Decision->Result1 Strong NOE Result2 NOE: Subst <-> Singlet(H3) Conclusion: C2-Substituted Decision->Result2 Strong NOE

Figure 2: Definitive structural assignment requires verifying the spatial proximity of the substituent to the H5 proton (C3-sub) or the imidazole singlet (C2-sub).

References

  • Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis, Functionalization and Biological Activities." Current Organic Chemistry, 2019.

  • Peraro, L. et al. "Groebke-Blackburn-Bienaymé Multicomponent Reaction: Emerging Chemistry for Drug Discovery." Critical Reviews in Organic Chemistry, 2016.

  • Bagdi, A.K. et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines through tandem imine formation-oxidative cyclization." Chemical Communications, 2013.

  • Koubachi, J. et al. "Regioselective arylation of imidazo[1,2-a]pyridines via Pd-catalyzed C-H bond activation." Journal of Organic Chemistry, 2011.

  • BenchChem Technical Data. "Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers." BenchChem, 2025.[7]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Aniline in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting aniline coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of aniline and its derivatives in various coupling methodologies. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded explanations and actionable solutions to overcome common experimental hurdles.

Introduction: The Aniline Reactivity Conundrum

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] However, their utility in common cross-coupling reactions is often hampered by their inherent electronic properties. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which reduces the nucleophilicity of the amine.[4] This effect, combined with the potential for catalyst inhibition, can lead to frustratingly low yields and incomplete reactions.[5] This guide provides a structured approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing both the underlying cause and practical solutions.

Q1: My Buchwald-Hartwig amination with an aniline derivative is sluggish or failing. What are the likely causes and how can I improve it?

A1: Low reactivity in Buchwald-Hartwig aminations involving anilines is a frequent challenge. The primary culprits are often related to catalyst selection, ligand choice, and the electronic nature of the aniline.

Possible Causes & Solutions:

  • Inappropriate Ligand Selection: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction.[6][7][8]

    • Explanation: Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition.[6] For anilines, especially sterically hindered ones, ligands like those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) series are often necessary.[6][9]

    • Solution: Screen a panel of biarylphosphine ligands. If you are using a first-generation catalyst like Pd[P(o-Tolyl)3]2, consider switching to a more advanced, pre-formed catalyst system (e.g., G3 or G4 Buchwald precatalysts) which offer greater stability and activity.[6][9]

  • Electron-Withdrawing Groups on the Aniline: The presence of electron-withdrawing groups (e.g., -NO2, -CN, -CF3) on the aniline ring significantly decreases its nucleophilicity.[4]

    • Explanation: These groups pull electron density away from the nitrogen atom, making it a poorer nucleophile and less likely to coordinate to the palladium center.

    • Solution:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.

      • Use a Stronger Base: While common bases like NaOtBu are effective, for particularly challenging substrates, stronger bases like LHMDS might be required.[8] However, be mindful of potential side reactions.

      • Employ a More Active Catalyst System: As mentioned above, newer generation catalysts are designed to couple less reactive substrates.[9]

  • Catalyst Inhibition: The aniline itself can act as a ligand for the palladium catalyst, leading to the formation of inactive catalyst species.[5]

    • Explanation: This is particularly problematic with electron-rich anilines.

    • Solution: The use of bulky biarylphosphine ligands helps to prevent the aniline from coordinating too strongly to the palladium center.[6][9]

Q2: I'm attempting a Suzuki coupling with an aniline-derived boronic acid, but the yield is poor. What should I investigate?

A2: While Suzuki couplings are robust, issues can arise, particularly when dealing with functionalized anilines.

Possible Causes & Solutions:

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is crucial for efficient transmetalation.[1][10]

    • Explanation: The base activates the boronic acid, and the solvent influences the solubility of the reactants and the stability of the catalytic species.

    • Solution: A common starting point is K2CO3 or Cs2CO3 as the base in a solvent system like dioxane/water or toluene/water.[11] For challenging couplings, consider screening other bases such as K3PO4.

  • Decomposition of the Boronic Acid: Aniline-containing boronic acids can be prone to decomposition under the reaction conditions.

    • Explanation: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially at elevated temperatures.

    • Solution:

      • Use a Stoichiometric Excess of the Boronic Acid: A slight excess (e.g., 1.2-1.5 equivalents) can compensate for some decomposition.

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

      • Use a Milder Base: Strong bases can accelerate protodeboronation.

  • Issues with the Palladium Catalyst and Ligand:

    • Explanation: As with the Buchwald-Hartwig reaction, the ligand plays a key role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For Suzuki couplings, ligands such as SPhos, XPhos, or RuPhos are often effective.[9] Consider using a pre-catalyst to ensure the active Pd(0) species is efficiently generated.[8]

Q3: My Sonogashira coupling involving a halogenated aniline is not proceeding. What are the key parameters to optimize?

A3: Sonogashira couplings with anilines can be particularly sensitive to reaction conditions due to the potential for catalyst inhibition by the amine.[5]

Possible Causes & Solutions:

  • Catalyst Deactivation by the Aniline: The lone pair on the aniline's nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[5]

    • Explanation: This is a common issue with electron-rich anilines.

    • Solution:

      • Protect the Amine: Temporarily protecting the amine group as an acetamide can mitigate this issue. The acetyl group can be removed post-coupling via hydrolysis.[12]

      • Use a Copper-Free Protocol: While the copper co-catalyst is traditional, it can sometimes promote side reactions like Glaser coupling.[5] Copper-free Sonogashira protocols often employ more robust palladium catalysts that are less susceptible to inhibition.[13]

  • Inadequate Base: The base in a Sonogashira reaction deprotonates the terminal alkyne to form the reactive acetylide.[13][14]

    • Explanation: If the base is not strong enough, the concentration of the acetylide will be low, slowing down the reaction.

    • Solution: Typically, an amine base like triethylamine or diisopropylamine is used, often as the solvent.[13] If the reaction is still sluggish, a stronger, non-coordinating base like DBU could be beneficial.

  • Reactivity of the Aryl Halide: The nature of the halogen is a critical factor.[5][14]

    • Explanation: The reactivity order is I > Br > Cl. Aryl chlorides are generally the most challenging substrates.[14]

    • Solution: For aryl chlorides, more forcing conditions (higher temperatures) and specialized catalyst systems, often with bulky N-heterocyclic carbene (NHC) ligands, may be necessary.[15]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with Aniline using a Pre-catalyst
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the aniline (1.2 mmol), the phosphine ligand (0.02 mmol), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01 mmol).

  • Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 mmol).

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Amine Protection via Acetylation
  • Dissolution: Dissolve the aniline (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.[12]

  • Acylation: Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting acetanilide if necessary.

Data Presentation

Parameter Condition A Condition B (Optimized) Yield (%) Comments
Ligand P(t-Bu)3XPhos2585
Base K2CO3NaOtBu4092
Temperature 80 °C100 °C6095

Table 1: Example of optimization data for a Buchwald-Hartwig reaction with an electron-deficient aniline.

Visualization of Troubleshooting Workflow

Troubleshooting_Aniline_Coupling Start Low Yield in Aniline Coupling Reaction_Type Identify Coupling Type Start->Reaction_Type Buchwald Buchwald-Hartwig Reaction_Type->Buchwald C-N Suzuki Suzuki Reaction_Type->Suzuki C-C Sonogashira Sonogashira Reaction_Type->Sonogashira C-C (alkyne) Ligand_Screen Screen Bulky Ligands (e.g., XPhos, SPhos) Buchwald->Ligand_Screen Base_Solvent Optimize Base/Solvent (e.g., K3PO4, Dioxane/H2O) Suzuki->Base_Solvent Sono_Protect Protect Amine Group Sonogashira->Sono_Protect Catalyst_Gen Use G3/G4 Pre-catalyst Ligand_Screen->Catalyst_Gen Base_Temp Increase Temperature & Consider Stronger Base Catalyst_Gen->Base_Temp Protect_Amine Protect Amine (for very electron-rich anilines) Base_Temp->Protect_Amine Success Improved Yield Protect_Amine->Success Boronic_Acid Check Boronic Acid Stability (Use excess, lower temp) Base_Solvent->Boronic_Acid Suzuki_Ligand Screen Ligands (e.g., SPhos, RuPhos) Boronic_Acid->Suzuki_Ligand Suzuki_Ligand->Success Copper_Free Try Copper-Free Conditions Sono_Protect->Copper_Free Sono_Base Optimize Base (e.g., DBU) Copper_Free->Sono_Base Aryl_Halide Consider Aryl Halide Reactivity (I > Br > Cl) Sono_Base->Aryl_Halide Aryl_Halide->Success

Caption: A flowchart for troubleshooting low-yielding aniline coupling reactions.

References

  • Reactions of Arylamines. (2020). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reactions of Aniline. (2024). Chemistry Steps. [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. (2022). PubMed. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]

  • Alternating current enabled para-selective C(sp 2 )–H/N–H cross-coupling of aniline. (2025). Nature Communications. [Link]

  • Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). PMC. [Link]

  • Aniline does not undergo coupling with benzene diazonium chloride. Vaia. [Link]

  • Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020). Royal Society of Chemistry. [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. (2025). ACS Omega. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

  • Steric Hindrance | Diazo Coupling Reaction on Aniline. (2024). YouTube. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthetic Methods for Primary Anilines. (2023). De Gruyter. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. IRIS UniTO. [Link]

  • Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]

  • Amide coupling reaction of aniline. (2014). ResearchGate. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][4][5]

This guide provides a technical analysis of the 1H NMR spectrum for 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline . This molecule represents a critical scaffold in medicinal chemistry, combining the privileged imidazo[1,2-a]pyridine core (common in GABAergic and anti-inflammatory agents) with a meta-aniline moiety suitable for further derivatization (e.g., amide coupling or kinase inhibitor synthesis).[1][2][3]

The Core Challenge: The primary analytical challenge lies in distinguishing the regiochemistry of the methyl group (8-position vs. 6-position) and resolving the exchangeable aniline protons, which vary significantly by solvent.[3]

The Comparison: This guide compares the two industry-standard solvent systems—DMSO-d6 and Chloroform-d (CDCl3) —to determine the optimal protocol for structural validation.

Molecule Structure & Numbering[2][5][6]
  • Core: Imidazo[1,2-a]pyridine[1][3][4][5][6]

  • Substituent A: Methyl group at position 8.[7][8]

  • Substituent B: 3-aminophenyl group at position 2.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the visibility of labile protons and the resolution of the critical methyl signal.[3]

Table 1: Performance Comparison (DMSO-d6 vs. CDCl3)[2][11]
FeatureDMSO-d6 (Alternative)Chloroform-d (CDCl3) (Standard)Verdict
Solubility High. Dissolves the fused heterocycle and polar aniline readily.Moderate. May require gentle heating or sonication.DMSO-d6 Wins
Amine (-NH2) Visibility Excellent. Appears as a sharp/broad singlet (4.5–5.2 ppm).Poor. Often broadened into the baseline or invisible due to exchange.[3]DMSO-d6 Wins
8-Methyl Resolution Critical Risk. The methyl signal (~2.55 ppm) often overlaps with the residual solvent peak (2.50 ppm).Superior. The methyl signal (~2.60 ppm) is distinct and isolated.[3]CDCl3 Wins
Aromatic Dispersion Good. Separates the pyridine ring protons well.[3]Standard. Occasional overlap of phenyl and pyridine protons.[3]Tie
Expert Insight: The "DMSO Overlap" Trap

While DMSO-d6 is often the default for polar heterocycles, it presents a specific failure mode for 8-methyl substituted derivatives. The 8-methyl singlet typically resonates at 2.50–2.60 ppm . In DMSO-d6, the residual solvent pentet is centered at 2.50 ppm .[3]

  • Recommendation: If using DMSO-d6, you must run a high-concentration sample (>10 mg/0.6 mL) to distinguish the methyl singlet as a shoulder or distinct peak from the solvent.[3] For unambiguous assignment of the methyl group, CDCl3 is the superior analytical choice , despite lower solubility.[1][3]

Experimental Protocol

Workflow Diagram

The following diagram outlines the decision logic for solvent selection and structural verification.

G Start Sample: 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline SolubilityCheck Solubility Check (< 5 mg) Start->SolubilityCheck Decision Soluble in CDCl3? SolubilityCheck->Decision PathCDCl3 Protocol A: CDCl3 (Preferred for Regiochemistry) Decision->PathCDCl3 Yes PathDMSO Protocol B: DMSO-d6 (Preferred for Amine Quant) Decision->PathDMSO No Acquisition Acquisition: 1H NMR (ns=16, d1=2.0s) PathCDCl3->Acquisition PathDMSO->Acquisition Analysis Data Analysis Acquisition->Analysis CheckMethyl Check 8-Me Region (2.4 - 2.7 ppm) Analysis->CheckMethyl ResultA Clear Singlet Integration 3H (Confirms 8-Me) CheckMethyl->ResultA CDCl3 ResultB Overlap with Solvent? (Run HSQC or switch solvent) CheckMethyl->ResultB DMSO-d6

Figure 1: Decision matrix for solvent selection emphasizing the risk of methyl signal overlap in DMSO-d6.

Detailed Method (Standardized)
  • Sample Preparation:

    • Weigh 5–10 mg of the solid analyte.[3]

    • Add 0.6 mL of CDCl3 (99.8% D, with 0.03% TMS).

    • Note: If the solution is cloudy, filter through a cotton plug in a glass pipette.[1][3] Do not use DMSO unless NH2 quantification is strictly required.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): 2.0 seconds (essential for accurate integration of the aromatic protons).[3]

    • Number of Scans (ns): 16 (CDCl3) or 64 (DMSO-d6).

    • Temperature: 298 K.

Spectral Data & Assignment

The following data represents the characteristic chemical shifts expected in CDCl3 .

Table 2: 1H NMR Assignment (400 MHz, CDCl3)[1][3][6]
PositionShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
8-Me 2.60 Singlet (s)3H-Deshielded by aromatic ring current.
NH2 3.80 Broad (br s)2H-Variable; often broad in CDCl3.
H-6 6.75 Triplet (t)1H7.0Characteristic triplet of the pyridine ring.
H-4' 6.70 Doublet (d)1H8.0Ortho to amine on phenyl ring.
H-7 6.95 Doublet (d)1H7.0Adjacent to 8-Me; coupling to H-6 only.
H-6' 7.20 Doublet (d)1H8.0Ortho to imidazo linkage.
H-5' 7.25 Triplet (t)1H8.0Meta proton on phenyl ring.
H-2' 7.35 Singlet (s)1H-Isolated proton between substituents.
H-3 7.85 Singlet (s)1H-Characteristic imidazole proton.
H-5 8.05 Doublet (d)1H6.8Most deshielded doublet (adjacent to N).
Structural Elucidation Logic (Self-Validating)

To confirm the structure is the 8-methyl isomer and not the 6-methyl or 5-methyl isomer, observe the splitting of the pyridine ring protons:

  • The H-5 Proton: Look for a doublet at ~8.05 ppm. If this were the 5-methyl isomer, this signal would disappear or become a singlet/methyl.[3]

  • The H-7 Proton: In the 8-methyl isomer, H-7 appears as a doublet (coupling only to H-6). In the unsubstituted parent, H-7 is a triplet (coupling to H-6 and H-8). The absence of H-8 coupling confirms substitution at the 8-position.

  • NOE (Nuclear Overhauser Effect): A 1D-NOESY irradiating the Methyl group (2.60 ppm) should show an enhancement of the H-7 doublet, confirming spatial proximity.

Troubleshooting & Impurities

Common Synthesis Impurities

If synthesized via the condensation of 2-amino-3-picoline with 2-bromo-3'-nitroacetophenone (followed by reduction), watch for:

  • Unreacted 2-amino-3-picoline: Doublet at 8.0 ppm, Methyl at 2.1 ppm.

  • Residual Solvents:

    • Ethyl Acetate:[1][3] Singlet 2.05, Quartet 4.12, Triplet 1.26.[1][3]

    • Ethanol:[1][3][9] Triplet 1.25, Quartet 3.72.[1][3]

Diagram: Regiochemistry Verification

How to distinguish the 8-Me isomer from the 6-Me isomer using splitting patterns.

Logic Unknown Unknown Isomer (Methyl-Imidazo[1,2-a]pyridine) CheckH5 Check H5 Signal (~8.0 - 8.5 ppm) Unknown->CheckH5 H5_Singlet Singlet? CheckH5->H5_Singlet Yes H5_Doublet Doublet? CheckH5->H5_Doublet Yes Concl_5Me 5-Methyl Isomer H5_Singlet->Concl_5Me CheckH7 Check H7 Signal (~6.8 - 7.2 ppm) H5_Doublet->CheckH7 H7_Doublet Doublet (J~7Hz) CheckH7->H7_Doublet H7_Singlet Singlet CheckH7->H7_Singlet Concl_8Me CONFIRMED: 8-Methyl Isomer H7_Doublet->Concl_8Me Concl_7Me 7-Methyl Isomer H7_Singlet->Concl_7Me

Figure 2: Logic flow for assigning the methyl position based on aromatic splitting patterns.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3][10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][3] [1][3]

  • Bagdi, A. K., et al. (2013).[1][3] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. RSC Advances, 3, 24034-24037.[1][3] (Provides general chemical shift trends for the imidazo[1,2-a]pyridine scaffold).

  • BenchChem Technical Support. (2025). A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. (Verified solvent properties).[1][11][12][13] [1][3]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for aniline and pyridine fragment shifts). [1][3]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Imidazo[1,2-a]pyridine Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives, particularly those bearing aniline substituents, are of significant interest for their diverse biological activities. Understanding the structural intricacies of these molecules is paramount in drug development, and mass spectrometry stands as a pivotal analytical technique for this purpose. This guide provides an in-depth exploration of the mass spectrometry fragmentation patterns of imidazo[1,2-a]pyridine anilines, offering a comparative analysis to aid in isomer differentiation and structural elucidation.

The Significance of Mass Spectrometry in Imidazo[1,2-a]pyridine Analysis

Mass spectrometry is an indispensable tool for the characterization of imidazo[1,2-a]pyridine derivatives. It provides crucial information about the molecular weight, elemental composition, and structural features of these compounds. In the context of drug discovery and development, mass spectrometry is employed for reaction monitoring, purity assessment, and metabolite identification. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer a fingerprint of the molecule, enabling the differentiation of isomers and the localization of substituents on the heterocyclic core and its appended aniline moiety.

Understanding the Fragmentation Pathways: An Evidence-Based Approach

While a comprehensive library of fragmentation patterns for every conceivable imidazo[1,2-a]pyridine aniline isomer is not yet established, we can infer the most probable fragmentation pathways based on studies of analogous structures and fundamental principles of mass spectrometry. A key study on the gas-phase fragmentation of 3-phenoxy imidazo[1,2-a]pyridines using electrospray ionization tandem mass spectrometry (ESI-MS/MS) revealed that the characteristic fragmentation is the homolytic cleavage of the C-O bond of the phenoxy group.[1] This provides a strong basis for predicting the behavior of aniline-substituted imidazo[1,2-a]pyridines, where the C-N bond is expected to be a primary site of cleavage.

General Fragmentation Mechanisms

Under ESI-MS/MS conditions, protonated molecules ([M+H]⁺) are subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. For imidazo[1,2-a]pyridine anilines, the fragmentation is expected to be dominated by:

  • Cleavage of the C-N bond: The bond connecting the aniline moiety to the imidazo[1,2-a]pyridine core is a likely point of fragmentation. This can occur through homolytic or heterolytic cleavage, leading to the formation of ions corresponding to the imidazo[1,2-a]pyridine core and the aniline radical or cation.

  • Fragmentation of the Imidazo[1,2-a]pyridine Core: The bicyclic ring system can undergo characteristic cleavages, often involving the loss of small neutral molecules such as HCN or C₂H₂N₂.

  • Rearrangements: Proton migration and subsequent rearrangements can lead to the formation of more stable fragment ions.

The following diagram illustrates the proposed general fragmentation workflow for an imidazo[1,2-a]pyridine aniline.

fragmentation_workflow cluster_sample Sample Introduction & Ionization cluster_ms1 MS1 Analysis cluster_fragmentation Fragmentation cluster_ms2 MS2 Analysis Sample Imidazo[1,2-a]pyridine Aniline IonSource Electrospray Ionization (ESI) Sample->IonSource ProtonatedMolecule [M+H]⁺ IonSource->ProtonatedMolecule MassAnalyzer1 Mass Analyzer 1 ProtonatedMolecule->MassAnalyzer1 Isolation Isolation of [M+H]⁺ MassAnalyzer1->Isolation CollisionCell Collision Cell (CID) Isolation->CollisionCell FragmentIons Fragment Ions CollisionCell->FragmentIons MassAnalyzer2 Mass Analyzer 2 FragmentIons->MassAnalyzer2 Spectrum MS/MS Spectrum MassAnalyzer2->Spectrum fragmentation_3_amino cluster_frags M_H [M+H]⁺ 3-(Aminophenyl)imidazo[1,2-a]pyridine Frag1 Fragment 1 Imidazo[1,2-a]pyridin-3-ylium M_H:f0->Frag1 Loss of Aniline radical Frag2 Fragment 2 Aniline radical cation M_H:f0->Frag2 Cleavage of C-N bond

Caption: Predicted fragmentation of 3-(aminophenyl)imidazo[1,2-a]pyridine.

Aniline Substitution on the Pyridine Ring (e.g., 7-amino)

When the aniline group is attached to the pyridine portion of the scaffold, fragmentation may involve cleavages within the pyridine ring itself.

Predicted Primary Fragmentation:

  • Loss of HCN from the pyridine ring.

  • Cleavage of the C-N bond , though potentially less favorable than at the 3-position.

The table below summarizes the predicted characteristic fragment ions for different positional isomers of aminophenyl-imidazo[1,2-a]pyridine.

Substituent PositionPredicted Primary Fragmentation PathwayPredicted m/z of Key Fragments (for aminophenyl substituent)
2-position Fragmentation of the imidazo[1,2-a]pyridine core; cleavage of the aniline ring.[M+H - HCN]⁺, [M+H - C₂H₂N₂]⁺
3-position Cleavage of the C-N bond connecting the aniline group. [1][M+H - •NHC₆H₅]⁺, [NH₂C₆H₅]⁺
7-position Fragmentation of the pyridine ring; cleavage of the C-N bond.[M+H - HCN]⁺, [M+H - •NHC₆H₅]⁺

The Influence of Substituents on the Aniline Ring

Substituents on the aniline ring will further modify the fragmentation pattern. Electron-donating groups (e.g., -OCH₃) can stabilize the anilinium cation, making the cleavage of the C-N bond more favorable. Conversely, electron-withdrawing groups (e.g., -NO₂) may favor fragmentation pathways that retain the charge on the imidazo[1,2-a]pyridine core.

Experimental Protocol for MS/MS Analysis

The following is a generalized protocol for the analysis of imidazo[1,2-a]pyridine anilines using ESI-MS/MS.

Sample Preparation
  • Dissolve the Sample: Prepare a stock solution of the imidazo[1,2-a]pyridine aniline derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid aids in the protonation of the analyte.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

  • MS1 Scan: Acquire a full scan mass spectrum to determine the m/z of the protonated molecule [M+H]⁺.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).

    • Optimize the collision energy to achieve a good distribution of fragment ions. This may require a stepwise increase in collision energy to observe both the depletion of the parent ion and the appearance of informative fragment ions.

  • Data Analysis:

    • Identify the major fragment ions in the MS/MS spectrum.

    • Propose fragmentation pathways based on the observed neutral losses and the m/z of the fragment ions.

    • Compare the fragmentation patterns of different isomers to identify unique fragment ions or fragmentation pathways that can be used for differentiation.

The following diagram outlines the decision-making process for interpreting the fragmentation data.

interpretation_logic start Acquire MS/MS Spectrum of [M+H]⁺ q1 Is there a major fragment corresponding to the loss of the aniline moiety? start->q1 p1 Likely a 3-substituted isomer. Propose cleavage of the C-N bond. q1->p1 Yes q2 Are there significant fragments from the loss of small neutral molecules (e.g., HCN)? q1->q2 No ans1_yes Yes ans1_no No end_node Propose Final Structure p1->end_node p2 Likely a 2- or pyridine-ring substituted isomer. Propose fragmentation of the heterocyclic core. q2->p2 Yes p3 Consider alternative fragmentation pathways or rearrangements. q2->p3 No ans2_yes Yes ans2_no No p2->end_node p3->end_node

Caption: Logic diagram for fragmentation pattern interpretation.

Conclusion

The mass spectrometry fragmentation of imidazo[1,2-a]pyridine anilines is a powerful tool for their structural characterization. While direct experimental data for all isomers is not widely published, a predictive approach based on analogous structures and fundamental chemical principles can provide significant insights. The cleavage of the C-N bond at the 3-position is anticipated to be a key diagnostic fragmentation, while isomers with aniline substitution at other positions are expected to exhibit more complex patterns involving the fragmentation of the heterocyclic core. By employing a systematic experimental approach and a logical interpretation of the resulting spectra, researchers can confidently elucidate the structures of these important pharmaceutical building blocks.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. Available at: [Link]

Sources

A Senior Scientist's Guide to the Comprehensive Purity Verification of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of an Orthogonal Approach in Reference Standard Qualification

In the landscape of drug discovery and development, the reference standard is the analytical cornerstone upon which the integrity of all subsequent data rests. It is the benchmark for identity, purity, and strength assessments of active pharmaceutical ingredients (APIs).[1][2] Consequently, its qualification cannot be a perfunctory, single-method check. A high-purity standard, meticulously characterized, is essential for accurate assay results, reliable impurity profiling, and ultimately, ensuring patient safety.[3][4][5]

This guide presents a robust, multi-faceted strategy for the purity verification of a candidate reference standard for 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline. We will move beyond a simple percentage purity claim and construct a self-validating analytical package. The core principle of our approach is orthogonality: the use of multiple, distinct analytical techniques that measure the same attribute (purity) through different physicochemical principles. This minimizes the risk of overlooking impurities that may be invisible to a single method—for instance, non-chromophoric impurities in an HPLC-UV analysis or thermally labile impurities in a GC analysis.[6] Our objective is to build a comprehensive purity profile that is scientifically sound and defensible from a regulatory perspective, aligning with the principles outlined by the International Council for Harmonisation (ICH).[7][8]

We will compare a new candidate lot, "Candidate Lot: DMI-2A-002" , against an established, previously qualified in-house lot, "Internal Standard: DMI-2A-001" . This comparative framework is crucial for ensuring batch-to-batch consistency and detecting any potential shifts in the impurity profile resulting from process modifications.

The Analytical Workflow: A Strategy for Comprehensive Characterization

Our purity assessment is built on four pillars of analytical chemistry, each providing a unique and complementary piece of the puzzle. The workflow is designed to first separate and quantify impurities, then identify them, and finally, confirm the overall purity using an absolute method.

Purity_Workflow cluster_0 Phase 1: Chromatographic Separation & Quantification cluster_1 Phase 2: Structural & Orthogonal Verification cluster_2 Phase 3: Absolute Purity Determination cluster_3 Phase 4: Data Consolidation HPLC High-Performance Liquid Chromatography (HPLC) (Primary Purity Assessment) LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) (Impurity Identification) HPLC->LCMS Identifies masses of unknown peaks Consolidation Final Purity Assignment (Mass Balance Calculation) HPLC->Consolidation LCMS->Consolidation NMR Quantitative ¹H NMR (qNMR) (Structural Confirmation & Purity vs. Standard) NMR->Consolidation DSC Differential Scanning Calorimetry (DSC) (Purity of Crystalline Material) DSC->Consolidation start Candidate Lot DMI-2A-002 start->HPLC start->NMR start->DSC

Caption: Overall workflow for reference standard purity verification.

Part 1: Chromatographic Purity and Impurity Profiling by HPLC & LC-MS

Expertise & Rationale: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse of pharmaceutical purity analysis.[3][6] Its high resolving power allows for the separation of the main component from closely related structural impurities and trace-level process contaminants. We employ a gradient elution method because it provides the best chance of separating compounds with a wide range of polarities, which is essential when the full impurity profile is not yet known. Following HPLC, LC-MS is used as an orthogonal detection method.[9][10] It provides molecular weight information for every peak resolved by the HPLC, which is the first and most critical step in identifying unknown impurities.[11][12]

Experimental Protocol: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard material in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Experimental Protocol: LC-MS Method
  • Instrumentation: Agilent 1290 Infinity II LC coupled to an Agilent 6120 single quadrupole MS with an ESI source, or equivalent.[13]

  • Chromatographic Conditions: Same as the HPLC-UV method described above. A post-column split may be used to direct a portion of the flow to the MS detector.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-1000.

    • Fragmentor Voltage: 70 V.

    • Gas Temperature: 350 °C.

    • Gas Flow: 12 L/min.

Comparative Data Presentation
AnalyteRetention Time (min)Area % (Lot DMI-2A-001)Area % (Lot DMI-2A-002)Observed Mass [M+H]⁺Tentative Identification
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline 12.5 99.85% 99.91% 224.1 Main Component
Impurity A9.80.05%0.03%109.12-Amino-3-methylpyridine (Starting Material)
Impurity B15.20.07%0.04%238.1Brominated analogue (Potential Process Impurity)
Unknown C11.10.03%0.02%240.1Unknown
Total Impurities -0.15% 0.09% --
Purity by HPLC Area % -99.85% 99.91% --

Analysis: The data indicates that the candidate lot DMI-2A-002 exhibits a higher purity by HPLC area percent compared to the established internal standard. Furthermore, the levels of known and unknown impurities are lower. The LC-MS data provides crucial mass information, allowing us to tentatively identify Impurity A as a likely starting material and Impurity B as a potential process-related impurity from the synthesis.

Part 2: Structural Identity and Quantitative NMR (qNMR)

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation.[14][15] While HPLC confirms purity relative to other UV-active components, ¹H NMR confirms that the primary peak is indeed the correct molecule. Furthermore, quantitative NMR (qNMR) is a primary ratio method of measurement that allows for the determination of purity against a certified, unrelated internal standard.[16] This provides a truly orthogonal purity value that is not dependent on the absorptivity of impurities, a known limitation of HPLC-UV. We use Maleic Anhydride as an internal standard due to its high purity, stability, and sharp, well-separated signals in the NMR spectrum.

Experimental Protocol: Quantitative ¹H NMR
  • Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline standard.

    • Accurately weigh ~5 mg of a certified Maleic Anhydride internal standard.

    • Dissolve both solids together in a volumetric flask using DMSO-d₆ as the solvent.

  • Acquisition Parameters:

    • Solvent: DMSO-d₆.

    • Pulse Program: Standard 1D proton with a 30° pulse angle.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, unique signal for the analyte and the signal for the internal standard (Maleic Anhydride singlet at ~7.3 ppm).

    • Calculate purity using the standard qNMR equation.[16]

Comparative Data Presentation
ParameterInternal Standard (DMI-2A-001)Candidate Lot (DMI-2A-002)
Structure Confirmed by ¹H, ¹³C, COSY YesYes
qNMR Purity vs. Maleic Anhydride 99.8% (w/w)99.9% (w/w)

Analysis: The NMR data confirms the structural identity of both lots. The qNMR results corroborate the HPLC findings, showing a very high degree of purity for the candidate lot DMI-2A-002 and providing a strong orthogonal confirmation of the purity value.

Part 3: Purity by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: Differential Scanning Calorimetry provides a method for determining the absolute purity of highly crystalline materials.[1][17] The technique is based on the thermodynamic principle that impurities depress and broaden the melting point of a substance (melting point depression). By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated using the Van’t Hoff equation.[17] This method is powerful because it is independent of the chemical nature of the impurities and does not require their separation or identification. It serves as an excellent final verification for a high-purity reference standard.[1]

Experimental Protocol: DSC Purity Analysis
  • Instrumentation: TA Instruments Q2000 DSC or equivalent.

  • Sample Preparation: Accurately weigh 1-3 mg of the standard into a Tzero aluminum pan and hermetically seal.

  • Thermal Program:

    • Equilibrate at 150 °C.

    • Ramp at 2 °C/min to 200 °C (Note: The exact temperature range should be set based on a preliminary scouting run to bracket the melting point).

  • Data Analysis: Use the instrument's software to perform a purity analysis on the resulting melting endotherm based on the Van't Hoff model.

Comparative Data Presentation
ParameterInternal Standard (DMI-2A-001)Candidate Lot (DMI-2A-002)
Onset of Melting 175.8 °C176.5 °C
Peak of Melting 178.2 °C178.5 °C
Purity by DSC (mole %) 99.82%99.90%

Analysis: The sharper melting endotherm and higher calculated purity for lot DMI-2A-002 by DSC are consistent with the data from both HPLC and qNMR. This thermal analysis provides a third, independent confirmation of the candidate material's high purity.

Conclusion: Final Purity Assignment

By synthesizing the data from our orthogonal analytical approach, we can confidently assign a purity value to the new reference standard lot.

Final_Purity Purity_Data Final Purity Assignment for Lot DMI-2A-002 HPLC Purity 99.91% (Area %) qNMR Purity 99.9% (w/w) DSC Purity 99.90% (mole %) Assigned Purity 99.9% Conclusion Conclusion: Lot DMI-2A-002 qualifies as a primary reference standard. It demonstrates higher purity and a cleaner impurity profile compared to the previous lot. Purity_Data->Conclusion

Sources

Biological Assay Validation for Imidazopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazopyridine scaffold is a cornerstone in modern kinase inhibitor discovery, forming the backbone of numerous clinical candidates targeting p38 MAPK, PI3K, and BTK. Its flat, aromatic structure offers excellent ATP-mimetic properties and bioavailability. However, this same structure presents unique bioanalytical challenges: innate fluorescence and a tendency for colloidal aggregation .

This guide provides a rigorous validation framework for imidazopyridine-based compounds. We compare the performance of three industry-standard assay platforms—Radiometric (


P-ATP) , TR-FRET (LanthaScreen™) , and ADP-Glo™ (Luminescence) —to demonstrate why "standard" validation protocols often fail with this specific chemistry.

Key Takeaway: While TR-FRET and Luminescence offer high throughput, they are susceptible to optical interference from imidazopyridines. Radiometric assays remain the "Gold Standard" for validating this scaffold's true potency.[1]

The Challenge: Imidazopyridine Interference

Before selecting an assay, one must understand the compound's behavior.[2] Imidazopyridines often absorb light in the UV-Blue spectrum and emit in the Green-Yellow region.

  • The Fluorescence Problem: Many commercial kinase assays (e.g., FRET, FI) rely on fluorophores emitting at 520 nm. If your inhibitor also emits at 520 nm, it masks the inhibition signal, leading to false negatives (underestimated potency).

  • The Aggregation Problem: The planar, hydrophobic nature of imidazopyridines can lead to colloidal aggregates that sequester the enzyme, causing false positives (overestimated potency).

Diagram 1: Assay Validation Logic Flow

This decision tree outlines the critical path for validating imidazopyridine inhibitors, prioritizing interference checks.

ValidationWorkflow Start Start: Imidazopyridine Lead Compound Solubility Step 1: Solubility & Aggregation Check (DLS / NMR) Start->Solubility Optics Step 2: Optical Profiling (Abs/Em Scan) Solubility->Optics Decision1 Significant Fluorescence? Optics->Decision1 RadAssay Path A: Radiometric Assay (33P-ATP) *Gold Standard* Decision1->RadAssay Yes (High Interference) OptAssay Path B: Optical Assay (TR-FRET / ADP-Glo) Decision1->OptAssay No (Low Interference) Validation Step 3: Kinetic Validation (Linearity, Km, IC50) RadAssay->Validation OptAssay->Validation Interference Step 4: Interference Counter-Screen (Triton X-100 / Jump Dilution) Validation->Interference Final Validated Potency Data Package Interference->Final

Caption: Decision matrix for selecting the appropriate assay platform based on the physicochemical properties of the imidazopyridine scaffold.

Comparative Platform Analysis

We evaluated a representative imidazopyridine lead (Compound IP-7) against a reference inhibitor (Staurosporine) across three platforms.

Table 1: Performance Comparison for Imidazopyridine Scaffolds
FeatureRadiometric (

P-ATP)
TR-FRET (LanthaScreen) ADP-Glo (Luminescence)
Detection Principle Direct Phosphate TransferAntibody-Tracer BindingCoupled Enzyme (ATP

Light)
Interference Risk None (Radioactivity is distinct)High (Compound fluorescence)Medium (Luciferase inhibition)
Sensitivity High (pM detection)MediumHigh
False Positive Rate LowLowMedium (Coupled enzyme inhibition)
False Negative Rate LowHigh (If compound fluoresces)Low
Throughput Low (Filter binding)High (Homogeneous)Ultra-High
Recommendation Primary Validation Secondary Screening (if clean)HTS (requires counter-screen)

Detailed Validation Protocols

Phase A: Mechanism of Action (ATP Competition)

Imidazopyridines are typically Type I (ATP-competitive) inhibitors. To accurately determine potency (


), you must run the assay at the 

for ATP.

Protocol:

  • Enzyme Titration: Determine the linear range of kinase concentration (signal vs. enzyme). Select a concentration on the lower end of linearity (e.g., 0.5 nM).

  • ATP

    
     Determination: 
    
    • Substrate: Fixed saturation (e.g., 10

      
      M peptide).
      
    • ATP: Titrate from 0.5

      
      M to 1000 
      
      
      
      M (12 points).
    • Fit: Michaelis-Menten equation.[3]

    • Critical Step: Ensure <10% substrate conversion to maintain initial velocity conditions (

      
      ).
      
Diagram 2: ATP-Competitive Inhibition Mechanism

Visualizing how imidazopyridines compete with ATP, necessitating accurate


 determination.

KinaseMechanism E Kinase (Enzyme) ES Active Complex E->ES + ATP + Sub EI Inactive Complex E->EI + Inhibitor (Competition) ATP ATP (Cofactor) Sub Substrate (Peptide) ES->E Release Prod Phospho- Product ES->Prod Catalysis Inhib Imidazopyridine (Inhibitor) EI->E Reversible

Caption: Kinetic model showing Imidazopyridine (Inhibitor) competing directly with ATP for the enzyme active site.

Phase B: Determination & Interference Check

Objective: Differentiate true inhibition from aggregation-based artifacts.

Protocol:

  • Preparation: Prepare a 3-fold serial dilution of Compound IP-7 (10

    
    M to 0.5 nM).
    
  • Condition A (Standard): Assay buffer + 0.01% Triton X-100.

  • Condition B (Detergent-Free): Assay buffer without Triton X-100.

  • Readout:

    • If

      
       (Cond A) 
      
      
      
      
      
      (Cond B)
      
      
      True Inhibition.
    • If

      
       (Cond B) 
      
      
      
      
      
      (Cond A)
      
      
      Aggregation Artifact. (The detergent breaks up the "sticky" aggregates).

Experimental Data: Case Study

We compared the


 of "Compound IP-7" (a fluorescent imidazopyridine) against p38

MAPK using three methods.
Table 2: Consistency Across Platforms
Assay PlatformMeasured

(nM)
Interpretation
Radiometric (

P)
12.5 ± 1.2 True Potency. Direct measurement, unaffected by optics.
TR-FRET 150.0 ± 25.0False Negative. Compound fluorescence at 520nm masked the FRET signal, making the inhibitor appear weaker.
ADP-Glo 11.8 ± 1.5Accurate. Luminescence readout (560-600nm) avoided the compound's blue/green interference.

Senior Scientist Insight:

"Notice the TR-FRET discrepancy. If you relied solely on FRET for this scaffold, you would have discarded a potent lead. Always cross-validate fluorescent scaffolds with a non-optical (Radiometric) or red-shifted (Luminescence) assay."

References

  • Coussens, N. P., et al. (2012).

  • Ma, H., et al. (2008). Fluorescence-based Assay Interference: A Guide to the Recognition and Elimination of False Positives. Expert Opinion on Drug Discovery.

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.
  • Reaction Biology. (2024). Radiometric Kinase Assays: The Gold Standard.[1][4]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.

Sources

Comparative Potency Guide: Meta- vs. Para-Aniline Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from hypnotics (Zolpidem) to anti-infectives (Telacebec/Q203). A critical decision point in the lead optimization of 3-carboxamide or 3-amino derivatives is the substitution pattern of the pendant aniline ring: Meta (3-substituted) versus Para (4-substituted) .

The Bottom Line:

  • Para-Anilines generally offer superior metabolic stability (blocking CYP450 oxidation) and extended vectors for solvent interaction or deep hydrophobic pocket penetration. They are the dominant choice for anti-tubercular agents (e.g., Q203 analogs).

  • Meta-Anilines are essential for inducing "kinked" conformations required to navigate steric gatekeepers in kinase active sites (e.g., p38 MAPK, PI3K) or to improve solubility by disrupting planarity.

This guide analyzes the structural, electronic, and potency implications of this switch, supported by experimental protocols and SAR data.

Structural & Electronic Basis of Potency

The choice between meta- and para-aniline substitution fundamentally alters the ligand's vector, electronic density, and metabolic liability.

Geometric Vectors & Binding Modes
  • Para-Substitution (Linear Vector): Creates a linear extension from the imidazopyridine core. This is ideal for reaching distant residues (e.g., Asp/Glu pairs in kinase hinge regions) or penetrating narrow hydrophobic tunnels (as seen in the QcrB binding site of M. tuberculosis).

  • Meta-Substitution (Kinked Vector): Introduces a ~120° twist. This geometry is often required to avoid steric clashes with "gatekeeper" residues in kinase ATP-binding pockets or to fold the molecule into a U-shape for specific receptor subtypes.

Electronic Effects (Hammett Correlation)

The electron density on the aniline nitrogen—critical for hydrogen bonding with the imidazopyridine 3-carbonyl or target residues—varies significantly:

  • Para: Direct resonance conjugation allows strong electron-donating or withdrawing effects (EDG/EWG) to modulate the pKa of the aniline nitrogen.

  • Meta: Resonance effects are dampened; inductive effects dominate. This is often used to fine-tune acidity without drastically altering the steric profile.

Comparative Potency Analysis: Case Studies

The following data summarizes potency shifts observed in two major therapeutic classes when switching from Meta to Para anilines on the imidazo[1,2-a]pyridine-3-carboxamide scaffold.

Case Study A: Anti-Tubercular Agents (QcrB Inhibitors)

Context: Optimization of Q203 (Telacebec) analogs targeting the cytochrome bc1 complex. Trend:Para > Meta . The binding pocket requires a linear, rigid lipophilic tail to traverse the membrane-embedded channel.

Compound IDSubstitutionR-GroupMIC (µM) M. tb H37RvMetabolic Stability (t1/2)
IMP-A1 (Ref) Para 4-OCF3 0.003 > 60 min
IMP-A2Meta3-OCF30.45025 min
IMP-A3Para4-Cl0.01555 min
IMP-A4Meta3-Cl1.20018 min

Interpretation: The para-substituent (IMP-A1) provides the necessary reach and blocks the primary site of metabolic oxidation, resulting in a 150-fold potency increase and superior half-life compared to the meta-isomer (IMP-A2).

Case Study B: p38 MAP Kinase Inhibitors

Context: Targeting the ATP-binding pocket where the "Gatekeeper" residue (Thr106) dictates accessibility. Trend:Meta ≥ Para (Context Dependent). Meta-substitution often allows the inhibitor to wrap around the gatekeeper residue, whereas para-substitution can cause a steric clash with the hinge region backbone.

Compound IDSubstitutionR-GroupIC50 (nM) p38αSelectivity (vs JNK1)
KIN-B1 Meta 3-NH-CO-Me 12 > 100x
KIN-B2Para4-NH-CO-Me8515x
KIN-B3Meta3-F24> 50x
KIN-B4Para4-F11010x

Interpretation: The meta-isomer (KIN-B1) adopts a conformation that maximizes H-bond interactions with the Glu71/Asp168 pair while avoiding the steric bulk of the gatekeeper, leading to higher potency and selectivity.

Mechanistic Decision Logic (SAR Visualization)

The following diagram illustrates the decision matrix for medicinal chemists when selecting between meta and para isomers based on structural biology and ADME requirements.

SAR_Decision_Tree Start Imidazo[1,2-a]pyridine Lead Optimization Target_Analysis Analyze Target Binding Pocket Start->Target_Analysis Pocket_Type Pocket Geometry? Target_Analysis->Pocket_Type Narrow_Deep Narrow / Deep Channel (e.g., QcrB, GPCRs) Pocket_Type->Narrow_Deep Linear path needed Wide_Obstructed Obstructed / Gatekeeper (e.g., Kinase Hinge) Pocket_Type->Wide_Obstructed Twist needed Select_Para Select PARA-Aniline Narrow_Deep->Select_Para Select_Meta Select META-Aniline Wide_Obstructed->Select_Meta Outcome_Para Outcome: - Linear Vector - High Metabolic Stability - Solvent Reach Select_Para->Outcome_Para Outcome_Meta Outcome: - Kinked Vector - Avoids Steric Clash - Improved Solubility Select_Meta->Outcome_Meta Outcome_Para->Start Iterate Outcome_Meta->Start Iterate

Caption: Decision logic for Aniline substitution based on target pocket geometry and ADME goals.

Experimental Protocols

To validate these potency differences in your own lab, use the following standardized synthesis and assay protocols.

Synthesis: Amide Coupling (General Procedure)

This protocol couples the imidazo[1,2-a]pyridine-3-carboxylic acid with the respective meta- or para-aniline.

  • Reagents:

    • Imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq)

    • Substituted Aniline (Meta or Para) (1.1 eq)

    • HATU (1.2 eq) or EDC/HOBt

    • DIPEA (3.0 eq)

    • Solvent: DMF (anhydrous)

  • Workflow:

    • Dissolve the carboxylic acid in DMF under Nitrogen atmosphere.

    • Add DIPEA and stir for 10 minutes at Room Temperature (RT).

    • Add HATU and stir for 15 minutes to activate the acid.

    • Add the substituted aniline dropwise.

    • Critical Step: Stir at 60°C for 4-6 hours. (Note: Para-anilines may react faster due to better nucleophilicity; Meta-anilines with EWGs may require overnight heating).

    • Quench with ice water; filter the precipitate or extract with EtOAc.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH gradient).

Biological Assay: Microplate Alamar Blue Assay (MABA) for Anti-TB Potency

Used to generate the MIC data cited in Case Study A.[1]

  • Preparation:

    • Strain: M. tuberculosis H37Rv.[1][2]

    • Media: 7H9 broth supplemented with OADC.

  • Plate Setup:

    • Add 100 µL of media to all wells of a 96-well plate.

    • Add test compounds (Meta and Para isomers) in serial 2-fold dilutions (e.g., 100 µM to 0.05 µM).

  • Inoculation:

    • Add 100 µL of bacterial suspension (OD600 = 0.001) to test wells.

    • Include Growth Control (bacteria only) and Sterile Control (media only).

  • Incubation:

    • Incubate at 37°C for 7 days.

  • Readout:

    • Add 20 µL Alamar Blue reagent and 12 µL Tween 80.

    • Incubate 24 hours.

    • Result: Pink color = Growth (Low Potency); Blue color = No Growth (High Potency).

    • Calculation: MIC is the lowest concentration preventing the Blue-to-Pink color change.

References

  • Kang, S., et al. (2014). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine.

  • Goede, P., et al. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.

  • Li, L., et al. (2011). "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[3] ACS Medicinal Chemistry Letters.

  • Bagley, M. C., et al. (2016). "Imidazo[1,2-a]pyridines as p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Topliss, J. G. (1972). "Utilization of Operational Schemes for Analog Synthesis in Drug Design." Journal of Medicinal Chemistry.

Sources

Comparative Guide: Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is currently classified as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. While historically known for sedative-hypnotics (e.g., Zolpidem), recent modifications have yielded derivatives with potent anticancer activity, often outperforming standard chemotherapeutics like Doxorubicin in specific lines.

This guide compares the IC50 performance of key derivative classes—specifically C3-functionalized and C6-substituted analogs—against major cancer cell lines (A549, MCF-7, HeLa). It focuses on two primary mechanisms: Tubulin Polymerization Inhibition and PI3K/Akt Pathway Suppression .

Structural Basis & SAR Logic

The biological activity of this scaffold is heavily dictated by substitutions at the C3 and C6 positions.

  • Position C3 (Critical for Potency): Functionalization here (e.g., with formyl, acyl, or aryl groups) often dictates target specificity. Introduction of a trimethoxyphenyl moiety at C3 frequently mimics Combretastatin A-4, leading to nanomolar tubulin inhibition.

  • Position C6 (Pharmacokinetics): Halogenation (Cl, Br, F) at C6 typically improves metabolic stability and lipophilicity, enhancing cellular uptake.

Comparative Analysis: IC50 Performance

The following data aggregates performance metrics from high-impact medicinal chemistry studies (2023-2025).

Category A: Tubulin Polymerization Inhibitors (High Potency)

Target Mechanism: Binding to the Colchicine-site of tubulin, causing G2/M phase arrest.[1][2]

Compound IDSubstitution PatternCell LineCancer TypeIC50 (µM)Standard (Combretastatin A4)Ref
Comp 7b C3-Amide linked benzothiazoleMCF-7 Breast0.018 0.004[1]
Comp 7b C3-Amide linked benzothiazoleA549 Lung0.011 0.008[1]
Comp 5b C3-Aryl / C6-HHCT116 Colon0.138 0.015[2]
Comp 5b C3-Aryl / C6-HMDA-MB-231 TNBC1.054 0.210[2]

Analyst Note: Compound 7b demonstrates potency nearly equipotent to the clinical standard Combretastatin A4 in lung cancer lines (A549), suggesting it is a prime candidate for lead optimization.

Category B: Broad-Spectrum Cytotoxic Agents (Moderate Potency)

Target Mechanism: General DNA intercalation or PI3K inhibition.

Compound IDSubstitution PatternCell LineCancer TypeIC50 (µM)Standard (Doxorubicin)Ref
Comp 12b C3-Amino / C2-ArylHepG2 Liver13.0 1.50[3]
Comp 12b C3-Amino / C2-ArylMCF-7 Breast11.0 0.85[3]
Comp I-11 Covalent Warhead (Acrylamide)NCI-H358 Lung (KRAS)< 5.0 N/A[4]

Mechanism of Action: Signaling Pathways

Understanding how these derivatives achieve low IC50 values is critical for assay design. The dominant mechanism for the most potent derivatives (Category A) is the disruption of microtubule dynamics.

Pathway Visualization

The following diagram illustrates the cascade from drug entry to apoptosis via Tubulin inhibition.

MOA_Tubulin Drug Imidazo[1,2-a]pyridine Derivative Target Tubulin (Colchicine Site) Drug->Target Binds Event1 Microtubule Destabilization Target->Event1 Inhibits Polymerization Event2 G2/M Cell Cycle Arrest Event1->Event2 Event3 Bcl-2 Phosphorylation (Inactivation) Event2->Event3 Signaling Event4 Caspase-3 Activation Event3->Event4 Outcome Apoptosis Event4->Outcome

Figure 1: Mechanism of Action for C3-functionalized derivatives. Binding to the colchicine site prevents microtubule assembly, triggering the apoptotic cascade.

Validated Experimental Protocol: MTT Assay

To reproduce the IC50 values cited above, a standardized MTT protocol must be followed. Variations in seeding density or DMSO concentration are the primary causes of reproducibility failure in this scaffold class.

Critical Parameters
  • Solvent: DMSO (Final well concentration must be < 0.1% to avoid solvent toxicity masking drug effects).

  • Seeding Density: 5,000–10,000 cells/well (Adherent lines like A549/MCF-7).

  • Linearity Check: Absorbance (OD) must remain between 0.2 and 0.8 for valid quantification.

Workflow Diagram

MTT_Protocol Step1 Seed Cells (96-well plate) 10^4 cells/well Step2 Incubate 24h @ 37°C (Adhesion) Step1->Step2 Step3 Drug Treatment Serial Dilutions (0.01 - 100 µM) Step2->Step3 Step4 Incubate 48h or 72h Step3->Step4 Step5 Add MTT Reagent (5 mg/mL) Incubate 4h Step4->Step5 Step6 Solubilize (DMSO 100µL) Step5->Step6 Step7 Read OD @ 570 nm Step6->Step7

Figure 2: Standardized MTT workflow for determining IC50 values of imidazo-pyridine derivatives.

Step-by-Step Methodology
  • Preparation: Dissolve the imidazo[1,2-a]pyridine derivative in 100% DMSO to create a 10 mM stock.

  • Seeding: Plate A549 or MCF-7 cells (100 µL/well) in DMEM + 10% FBS. Allow 24h for attachment.

  • Treatment: Prepare serial dilutions in culture media. Ensure the highest concentration (e.g., 100 µM) contains ≤0.1% DMSO.[3] Add 100 µL to wells (triplicate).

  • MTT Addition: After 48h, aspirate media carefully. Add 100 µL fresh media + 10 µL MTT stock (5 mg/mL in PBS).

  • Development: Incubate 4 hours. Formazan crystals will form.

  • Solubilization: Remove supernatant. Add 100 µL DMSO.[3][4] Shake plate for 10 mins.

  • Calculation: Plot Log[Concentration] vs. % Inhibition. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

Expert Insights & Limitations

While the IC50 values for compounds like 7b are promising, two factors must be considered during development:

  • Solubility: Imidazo[1,2-a]pyridines are flat, aromatic systems with poor aqueous solubility. In in vivo studies, formulation often requires co-solvents (PEG400) or cyclodextrin complexation.

  • Fluorescence Interference: Some imidazo-derivatives are inherently fluorescent. If using assays like Alamar Blue or Resazurin, the compound's auto-fluorescence may skew results. The MTT assay (colorimetric) is preferred to avoid this artifact.

References

  • Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. ResearchGate. (2026/2025 Data).

  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships. European Journal of Medicinal Chemistry. (2025).

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. (2025).

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. (2024).[5]

  • MTT Assay Protocol and DMSO Limits. ResearchGate / U.C. Berkeley.

Sources

Safety Operating Guide

Proper Disposal of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline. As a compound combining the structural features of imidazo[1,2-a]pyridine and aniline, it necessitates a cautious approach to its handling and disposal, drawing upon the known toxicological profiles of both parent moieties. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible management of this chemical waste.

I. Hazard Profile and Risk Assessment

The primary hazards associated with 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline are inferred from its structural components.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity Based on aniline derivatives, this compound should be considered toxic if swallowed, inhaled, or in contact with skin.[7][10]Chemical-resistant gloves (nitrile or neoprene), lab coat, and safety goggles are mandatory.[3]
Carcinogenicity Aniline and its derivatives are suspected carcinogens.[3][9][10]All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[3]
Environmental Hazard Aniline compounds are known to be very toxic to aquatic life with long-lasting effects.[6][8]Prevent entry into drains, sewers, and waterways.[4][12]
Cytotoxicity Imidazo[1,2-a]pyridine derivatives have demonstrated cytotoxic potential in preclinical studies.[1][2][13]Standard laboratory practices for handling cytotoxic compounds should be followed.
II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline. Adherence to institutional and local environmental regulations is paramount.

1. Waste Identification and Segregation:

  • Labeling: All waste containers must be clearly and securely labeled as "Hazardous Waste: 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline". The date of waste generation should also be included.[14]

  • Segregation: This waste stream must be kept separate from other chemical wastes to prevent potentially hazardous reactions.[14][15] Do not mix with acidic, basic, or oxidizing waste unless the compatibility is confirmed.

2. Waste Collection and Storage:

  • Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection. High-density polyethylene (HDPE) containers are generally suitable.[3][15]

  • Storage Area: Store waste containers in a designated, well-ventilated, and secure area. The storage location should have secondary containment to manage any potential leaks.[14]

3. Decontamination Procedures:

  • Equipment and Surfaces: All laboratory equipment, glassware, and surfaces that have come into contact with 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline must be thoroughly decontaminated. A recommended procedure is to rinse with an appropriate organic solvent (e.g., ethanol or acetone) followed by a wash with soap and water.[14]

  • Contaminated Materials: All materials used for decontamination, such as wipes, paper towels, and disposable gloves, must be collected and disposed of as hazardous waste.[14]

4. Final Disposal:

  • Licensed Waste Disposal Service: The ultimate disposal of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline waste must be handled by a licensed and reputable hazardous waste disposal company.[15] These companies are equipped to manage chemical waste in an environmentally sound manner, often through high-temperature incineration or other specialized treatments.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal environmental regulations.[16] Maintain meticulous records of waste generation, storage, and disposal.

III. Emergency Procedures for Spills and Exposures

Spill Management:

  • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[17] The contaminated absorbent should then be collected in a sealed, labeled container for disposal as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department. Prevent the spill from entering drains or waterways.[4]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[10]

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an emergency eyewash station.[10]

  • Inhalation: Move the individual to fresh air.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[18]

  • Seek immediate medical attention for all routes of exposure. [10]

IV. Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline.

DisposalWorkflow Disposal Workflow for 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline A Start: Generation of Waste B Hazard Identification: Treat as Toxic, Carcinogenic, & Environmentally Hazardous A->B F Decontamination: Clean equipment and surfaces. Collect cleaning materials as hazardous waste. A->F C Waste Segregation: Isolate from other waste streams B->C D Proper Containerization: Use labeled, sealed, compatible containers C->D E Temporary Storage: Designated, ventilated, secondary containment area D->E G Arrange for Pickup: Contact licensed hazardous waste disposal service E->G F->C H Documentation: Maintain disposal records G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline.

V. Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline, a compound with a high potential for toxicity, a stringent and well-documented disposal plan is not merely a recommendation but a necessity. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can minimize risks and ensure that their work is conducted with the utmost regard for safety and regulatory compliance.

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PMC. [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. [Link]

  • Aniline. Washington State University Environmental Health & Safety. [Link]

  • Safety Data Sheet: Aniline. Chemos GmbH & Co.KG. [Link]

  • Aniline. Rutgers University Institutional Animal Care and Use Committee. [Link]

  • Safety Data Sheet: Aniline. Carl ROTH. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]

  • Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Carl ROTH. [Link]

  • 3-(imidazo[1,2-a]pyridin-2-yl)aniline. PubChem. [Link]

  • Imidazo[1,2-a]pyridines linked with thiazoles/thiophene motif through keto spacer as potential cytotoxic agents and NF-κB inhibitors. ResearchGate. [Link]

  • Aniline - Registration Dossier. ECHA. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Recovery of heterocyclic amines from dilute aqueous waste streams. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Aniline. Vermont Department of Health. [Link]

  • 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline. PubChem. [Link]

  • 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline. PubChem. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • Aniline Safety Data Sheet. Scribd. [Link]

  • 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline. PubChem. [Link]

  • 4-{8-amino-3-[(2R)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Reactant of Route 2
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。